4,4',6,6'-Tetramethyl-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4,6-dimethylpyridin-2-yl)-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-11(3)15-13(7-9)14-8-10(2)6-12(4)16-14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLORZJGJAWILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556624 | |
| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-27-3 | |
| Record name | 4,4′,6,6′-Tetramethyl-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',6,6'-Tetramethyl-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
An In-depth Technical Guide to the Synthesis of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic routes to this compound, a key ligand in coordination chemistry and catalysis. We will delve into the core methodologies, offering not just protocols but also the underlying chemical principles and practical insights essential for successful synthesis in a research and development setting.
Substituted bipyridines are a cornerstone of coordination chemistry, serving as versatile ligands for a wide array of metal ions. Their ability to form stable complexes has led to their use in catalysis, materials science, and as photosensitizers. This compound, with its specific substitution pattern, offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of the resulting metal complexes. The methyl groups at the 4,4'-positions enhance the electron-donating ability of the ligand, while the methyl groups at the 6,6'-positions introduce steric hindrance that can influence the coordination geometry and reactivity of the metal center.
Primary Synthetic Route: Palladium-Catalyzed Dehydrogenative Coupling of 2,4-Dimethylpyridine
The most direct and atom-economical approach to this compound is the palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine (also known as 2,4-lutidine). This method avoids the need for pre-functionalized starting materials, such as halogenated pyridines, making it an attractive and efficient strategy.
Reaction Principle and Mechanism
This reaction proceeds via a C-H activation mechanism, where the palladium catalyst facilitates the coupling of two molecules of 2,4-dimethylpyridine at the 2-position. The overall transformation involves the formation of a new C-C bond and the elimination of hydrogen gas. While the detailed mechanism can be complex and involve various catalytic cycles, a plausible pathway is illustrated below.
Figure 1: Plausible catalytic cycle for the palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine.
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
2,4-Dimethylpyridine (40 ml)
-
10% Palladium on Carbon (Pd/C) (5 g)
-
Toluene (70 ml)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylpyridine (40 ml) and 10% Pd/C (5 g).
-
Heating and Reflux: Heat the mixture to reflux (approximately 160 °C) and maintain for 3 days.
-
Solvent Addition and Continued Reflux: After 3 days, add toluene (40 ml) to the reaction mixture and continue to reflux for an additional 1.5 hours. The addition of a higher-boiling solvent can help to maintain the reaction temperature and facilitate the final stages of the reaction.
-
Hot Filtration: While the mixture is still hot, filter it to remove the Pd/C catalyst. Wash the catalyst with hot toluene (2 x 30 ml) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and the toluene washes, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.
-
Purification by Crystallization: Recrystallize the solid residue from ethyl acetate to obtain large, colorless crystals of this compound.[1]
Critical Parameters and Troubleshooting
-
Catalyst Activity: The activity of the Pd/C catalyst is crucial for the success of this reaction. Ensure a high-quality catalyst is used.
-
Reaction Time and Temperature: The prolonged reaction time at a high temperature is necessary to drive the dehydrogenative coupling. Monitoring the reaction progress by TLC or GC can help to determine the optimal reaction time.
-
Atmosphere: While not explicitly stated in the source protocol, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting material and product, potentially improving the yield and purity.
Alternative Synthetic Routes
While the palladium-catalyzed dehydrogenative coupling is a direct method, other synthetic strategies, particularly those involving the coupling of pre-functionalized pyridine rings, are also widely used for the synthesis of bipyridines.
Ullmann-Type Homo-coupling
The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-promoted coupling of aryl halides.[2][3] This approach can be adapted for the synthesis of symmetrical bipyridines.
General Principle:
The reaction involves the coupling of two equivalents of a halogenated pyridine derivative in the presence of a copper catalyst at elevated temperatures.[4][5]
Figure 2: General schematic of an Ullmann-type homo-coupling reaction.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is the traditional metal of choice for this transformation. It can be used in various forms, including copper powder, copper bronze, or copper salts.
-
High Temperature: Ullmann reactions typically require high temperatures (often exceeding 200 °C) to overcome the activation energy for the C-C bond formation.[4]
-
Solvent: High-boiling polar solvents such as DMF, nitrobenzene, or N-methylpyrrolidone are often employed to achieve the necessary reaction temperatures.[4]
While effective, the harsh reaction conditions of the traditional Ullmann coupling can limit its applicability for substrates with sensitive functional groups.
Nickel-Catalyzed Homo-coupling of 4-bromo-2,6-lutidine
A more modern and milder alternative to the traditional Ullmann coupling involves the use of nickel catalysts. This method has been successfully applied to the synthesis of 2,2',6,6'-tetramethyl-4,4'-bipyridine, a constitutional isomer of the target molecule, and the principles are directly applicable.[6]
Reaction Principle:
This method involves the reductive coupling of a halogenated pyridine, such as 4-bromo-2,6-lutidine, using a nickel catalyst and a stoichiometric reductant, such as zinc powder.
Illustrative Protocol (Adapted for the target molecule):
A similar procedure could be envisioned starting from 2-bromo-4,6-dimethylpyridine.
-
Reaction Setup: A mixture of 2-bromo-4,6-dimethylpyridine, a nickel catalyst (e.g., NiBr2(PPh3)2), zinc powder, and a tetraalkylammonium iodide (e.g., Et4NI) in a suitable solvent (e.g., dry THF) is prepared under an inert atmosphere.
-
Reaction Conditions: The mixture is heated at reflux for a specified period.
-
Workup and Purification: The reaction mixture is filtered, and the product is isolated and purified using standard techniques such as extraction and crystallization or sublimation.
Figure 3: A typical experimental workflow for the nickel-catalyzed homo-coupling of a brominated pyridine derivative.
Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization are essential to ensure the identity and purity of the final product.
Purification
Crystallization is the most common and effective method for purifying this compound.[1] Ethyl acetate is a suitable solvent for this purpose.[1] Sublimation can also be an effective purification technique for this compound.
Characterization Data
The following table summarizes the key characterization data for this compound.[1]
| Property | Value |
| Molecular Formula | C14H16N2 |
| Molecular Weight | 212.29 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 144-145 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ 2.38 (s, 6H), 2.59 (s, 6H), 6.98 (s, 2H), 8.00 (s, 2H) |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 21.07, 24.51, 119.24, 123.97, 148.00, 155.96, 157.61 |
| Mass Spectrometry (EI+) | m/z calculated for C14H16N2+: 212.1313, found 212.1313 |
| Infrared (IR) | 2920, 1598, 1566, 1443, 1399, 1371, 1277, 1185, 1038, 992, 943, 898, 856, 761 cm⁻¹ |
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on various factors, including the availability of starting materials, desired scale, and the equipment and expertise available.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Pd-Catalyzed Dehydrogenative Coupling | 2,4-Dimethylpyridine | Pd/C | Atom-economical, avoids pre-functionalization | Long reaction times, high temperature, requires catalyst |
| Ullmann-Type Homo-coupling | 2-bromo-4,6-dimethylpyridine | Copper | Well-established method | Harsh reaction conditions, often requires stoichiometric copper |
| Ni-Catalyzed Homo-coupling | 2-bromo-4,6-dimethylpyridine | Ni catalyst, Zn | Milder conditions than Ullmann | Requires halogenated starting material |
Conclusion
The synthesis of this compound can be effectively achieved through several methodologies. The palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine represents a modern and efficient approach that is highly atom-economical. For laboratories where the halogenated precursor is readily available, nickel-catalyzed homo-coupling offers a milder alternative to the classical Ullmann reaction. The selection of the optimal synthetic strategy should be based on a careful consideration of factors such as starting material availability, reaction conditions, and scalability. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this valuable ligand for their specific applications.
References
- 1. prepchem.com [prepchem.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
An In-depth Technical Guide to the Structural Characteristics of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Abstract
This compound (tmbp) is a sterically hindered bidentate N-donor ligand, pivotal in the fields of coordination chemistry, catalysis, and materials science. Its unique structural and electronic properties, conferred by the four methyl groups on the bipyridine framework, significantly influence the geometry, stability, and reactivity of its metal complexes. This guide provides a comprehensive analysis of the synthesis, structural features, and experimental determination of tmbp's architecture. We delve into the causal relationships between its molecular structure and its function as a ligand, offering field-proven insights for researchers and professionals in chemical synthesis and drug development. The document outlines detailed protocols for its synthesis and the definitive technique for structural elucidation, single-crystal X-ray diffraction, providing a self-validating framework for experimental design.
Introduction: The Significance of Steric Hindrance
Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry, celebrated for their ability to form stable chelate complexes with a vast array of metal ions.[1][2] The parent 2,2'-bipyridine molecule is planar, allowing for extensive π-delocalization and predictable coordination behavior.[3] The introduction of substituents onto this core framework, however, dramatically alters its properties.
This compound is a prime example of a strategically modified ligand. The methyl groups at the 4- and 4'- positions primarily influence the ligand's electronic properties, while the methyl groups at the 6- and 6'- positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This steric bulk is not a flaw; it is a design feature. It prevents the formation of certain geometries, can enforce unusual coordination numbers on the metal center, and can protect the metal from unwanted side reactions, thereby enhancing catalytic stability and selectivity. Understanding the precise three-dimensional structure of the free ligand is the first step toward predicting and exploiting its behavior in complex systems.
Synthesis and Crystallization
The reliable synthesis of high-purity tmbp is crucial for its application and for obtaining single crystals suitable for X-ray diffraction. A common and effective method involves the palladium-catalyzed homocoupling of 2,4-dimethylpyridine.[4]
Experimental Protocol: Synthesis of tmbp
Rationale: This procedure utilizes a heterogeneous palladium on carbon (Pd/C) catalyst, which facilitates the dehydrogenative coupling of two 2,4-dimethylpyridine molecules. Toluene is used as a high-boiling solvent to achieve the necessary reaction temperature. The filtration must be performed while the solution is hot to prevent premature crystallization of the product, which would result in yield loss. Recrystallization from ethyl acetate is a standard purification technique that allows for the slow growth of large, well-ordered, colorless crystals required for structural analysis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-dimethylpyridine (40 mL) and 10% Palladium on Carbon (Pd/C) (5 g).
-
Heating: Heat the mixture to reflux (approximately 160 °C) and maintain for 3 days.
-
Solvent Addition: Add toluene (40 mL) to the reaction mixture and continue to reflux for an additional 1.5 hours.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel to remove the Pd/C catalyst. Wash the catalyst with hot toluene (2 x 30 mL) to recover any adsorbed product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow solid residue.
-
Crystallization: Purify the crude product by recrystallization from ethyl acetate to obtain large, colorless crystals of this compound.[4]
Caption: Workflow for the synthesis and crystallization of tmbp.
Molecular Structure and Crystal Packing
While detailed crystallographic data for the free, uncoordinated this compound ligand is not as widely published as for its numerous complexes, its structural characteristics can be understood from fundamental principles and data from its coordinated forms. The defining feature is the steric clash between the 6,6'-methyl groups, which forces the two pyridine rings out of planarity. This contrasts with the parent 2,2'-bipyridine, which is planar in the solid state. This twisting is characterized by the C2-C2' inter-ring dihedral angle.
Physicochemical Properties
A summary of the key physicochemical properties of tmbp is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₆N₂ | [4][5] |
| Molecular Weight | 212.30 g/mol | [5] |
| Melting Point | 144-145 °C | [4] |
| Appearance | Colorless to yellow solid | [4] |
| Boiling Point | 307.4 °C (Predicted) | [6] |
| InChI Key | SMLORZJGJAWILX-UHFFFAOYSA-N | [7] |
Structural Analysis of a Representative Complex
To illustrate the structural parameters obtained from a crystallographic study, we present data for a copper(I) complex, bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) bromide monohydrate.[8] In this complex, the tmbp ligand coordinates to the copper center, and its geometry provides insight into the ligand's conformational flexibility. The steric hindrance from the methyl groups dictates the overall geometry of the complex.
Caption: 2D structure of this compound.
Table of Crystallographic Data for [Cu(tmbp)₂]Br·H₂O
This table presents the crystallographic data for a representative metal complex containing the tmbp ligand. This class of data is the definitive output of a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Formula | [Cu(C₁₄H₁₆N₂)₂]Br·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.067(4) |
| b (Å) | 17.687(6) |
| c (Å) | 10.337(5) |
| β (°) | 91.04(3) |
| R-factor | 0.038 |
Data sourced from Burke et al. (1982).[8]
Definitive Structural Determination: Single-Crystal X-ray Diffraction
The gold standard for determining the precise atomic arrangement within a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This technique provides unambiguous data on bond lengths, bond angles, and the overall three-dimensional structure of a molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
Rationale: The success of an SC-XRD experiment hinges on the quality of the single crystal. A good crystal is one that is well-formed, free of cracks and defects, and of an appropriate size to diffract X-rays efficiently without absorbing them completely. The process involves irradiating the crystal with monochromatic X-rays and measuring the positions and intensities of the diffracted beams. This diffraction pattern is mathematically deconstructed using Fourier analysis to generate an electron density map of the unit cell, from which the atomic positions can be determined and the molecular structure refined.
Step-by-Step Methodology:
-
Crystal Selection & Mounting:
-
Under a high-power microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size).
-
Mount the crystal on a glass fiber or a loop using a minimal amount of inert oil (e.g., Paratone-N) to secure it.
-
Place the mounted crystal onto a goniometer head on the diffractometer.
-
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensity of a comprehensive set of diffraction spots.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to correct for experimental factors (e.g., absorption) and reduce the intensities to structure factors.
-
Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the phase problem and generate an initial electron density map.
-
Build an initial structural model by assigning atoms to the peaks in the electron density map.
-
Refine the model against the experimental data using least-squares methods (e.g., with software like SHELXL). This process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Locate and refine hydrogen atoms, and check the final model for consistency and quality using validation tools.
-
Caption: Standard workflow for crystal structure determination via SC-XRD.
Conclusion: From Structure to Function
The is a direct consequence of its atomic composition and connectivity, with the sterically demanding methyl groups at the 6,6'-positions forcing a non-planar conformation. This structural pre-distortion is fundamental to its role in chemistry. It governs how the ligand approaches a metal center, influences the resulting coordination geometry, and ultimately dictates the photophysical and catalytic properties of the final complex.[8] For researchers in drug development and materials science, a thorough understanding of this structure-function relationship, grounded in definitive crystallographic data, is essential for the rational design of new molecules and materials with tailored properties.
References
- 1. biosynth.com [biosynth.com]
- 2. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 4444-27-3 | FT157040 [biosynth.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | 4444-27-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
spectroscopic properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
An In-depth Technical Guide to the Spectroscopic Properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Authored by a Senior Application Scientist
Foreword: Unveiling the Molecular Signature of a Versatile Ligand
In the landscape of coordination chemistry and materials science, the bipyridine framework stands as a cornerstone. Its ability to form stable, well-defined complexes with a vast array of metal ions has propelled it to the forefront of research in catalysis, photophysics, and drug development. Among its many derivatives, this compound (tm-bpy) emerges as a ligand of particular interest. The strategic placement of methyl groups at the 4,4' and 6,6' positions imparts unique steric and electronic properties that significantly influence the behavior of its corresponding metal complexes.
This technical guide offers a comprehensive exploration of the . We will move beyond a mere cataloging of data, instead delving into the causality behind the observed spectral features. By understanding the interplay between molecular structure and spectroscopic response, researchers can more effectively design and implement this versatile ligand in their work. This document is intended for scientists and professionals who require a deep, functional understanding of how to characterize and utilize tm-bpy, from its synthesis to its application in complex systems.
Foundational Characteristics: Synthesis and Structural Analysis
The utility of any ligand begins with its synthesis and a firm grasp of its three-dimensional structure. The preparation of this compound is typically achieved through the oxidative coupling of a substituted pyridine precursor.
A common synthetic route involves the reflux of 2,4-dimethylpyridine over a palladium on carbon (Pd/C) catalyst.[1] This process facilitates the homocoupling of the pyridine rings to yield the desired bipyridine product. Subsequent purification by recrystallization from a solvent like ethyl acetate affords the compound as colorless crystals.[1]
Caption: Synthetic workflow for this compound.
A critical structural feature of tm-bpy, revealed by X-ray crystallography, is the dihedral angle between the two pyridine rings. Unlike unsubstituted 2,2'-bipyridine which tends towards a planar conformation, the methyl groups at the 6 and 6' positions introduce significant steric hindrance. This forces the pyridine rings to twist relative to each other. This deviation from planarity has profound implications for the electronic and photophysical properties of its metal complexes.
Elucidating Structure and Bonding: A Multi-Spectroscopic Approach
A combination of spectroscopic techniques is essential to fully characterize this compound and validate its synthesis. Each method provides a unique piece of the structural puzzle.
Caption: Interplay of spectroscopic techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tm-bpy, both ¹H and ¹³C NMR provide unambiguous confirmation of its symmetric structure.
¹H NMR Spectroscopy: The symmetry of the molecule results in a simplified spectrum. We expect to see four distinct signals:
-
A singlet for the six protons of the two methyl groups at the 4 and 4' positions.
-
A singlet for the six protons of the two methyl groups at the 6 and 6' positions.
-
A singlet for the two equivalent protons on the pyridine rings at the 3 and 3' positions.
-
A singlet for the two equivalent protons on the pyridine rings at the 5 and 5' positions.
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will show a reduced number of signals due to molecular symmetry, corresponding to the chemically distinct carbon atoms in the molecule.
| NMR Data for this compound (in CDCl₃) | |
| ¹H NMR | Chemical Shift (δ, ppm) |
| Methyl Protons (4,4') | 2.38 (s, 6H) |
| Methyl Protons (6,6') | 2.59 (s, 6H) |
| Aromatic Protons (5,5') | 6.98 (s, 2H) |
| Aromatic Protons (3,3') | 8.00 (s, 2H) |
| ¹³C NMR | Chemical Shift (δ, ppm) |
| Methyl Carbons (4,4') | 21.07 |
| Methyl Carbons (6,6') | 24.51 |
| Aromatic Carbons (C5, C5') | 119.24 |
| Aromatic Carbons (C3, C3') | 123.97 |
| Aromatic Carbons (C4, C4') | 148.00 |
| Aromatic Carbons (C2, C2') | 155.96 |
| Aromatic Carbons (C6, C6') | 157.61 |
| Data sourced from PrepChem.[1] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified tm-bpy sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
-
Acquisition Parameters (¹H):
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 10-12 ppm.
-
Set the relaxation delay (d1) to at least 1 second.
-
-
Acquisition Parameters (¹³C):
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 200-220 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For tm-bpy, the IR spectrum is characterized by several key absorption bands.
| Characteristic IR Absorption Bands for this compound | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic and aliphatic) | ~2920 |
| C=N stretching (pyridine ring) | ~1598 |
| C=C stretching (pyridine ring) | ~1566, 1443 |
| C-H bending | ~1399, 1371 |
| Ring vibrations and other fingerprint region bands | ~1185, 1038, 992, 856, 761 |
| Data sourced from PrepChem.[1] |
The presence of strong bands around 1600 cm⁻¹ is indicative of the aromatic pyridine system. The bands in the 2900-3000 cm⁻¹ region confirm the presence of methyl C-H bonds.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid, crystalline tm-bpy sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Electronic and Photophysical Properties
The electronic behavior of tm-bpy, particularly when complexed with transition metals, is central to its application in photoredox catalysis and optoelectronics.
UV-Visible (UV-Vis) Absorption Spectroscopy
In its free (uncomplexed) state, the UV-Vis spectrum of tm-bpy is dominated by intense absorption bands in the ultraviolet region. These correspond to π → π* electronic transitions within the aromatic pyridine rings. Upon coordination to a metal center, new, often colorful, absorption bands can appear in the visible region. These are typically due to metal-to-ligand charge transfer (MLCT) transitions.[2][3] In an MLCT transition, an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital.[4]
The electron-donating methyl groups on the tm-bpy ligand increase the electron density on the metal center in a complex.[5] This can shift the energy of the MLCT bands compared to complexes with unsubstituted bipyridine, providing a mechanism for tuning the photophysical properties of the complex.[5][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of tm-bpy or its metal complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be chosen to yield an absorbance maximum between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
Fluorescence and Phosphorescence Spectroscopy
While the free tm-bpy ligand itself is not significantly emissive, its transition metal complexes, particularly those of Ru(II), Ir(III), and Pt(II), can be highly luminescent.[3][7] Following excitation into the MLCT band, the complex can relax to a long-lived triplet MLCT excited state.[8] Radiative decay from this triplet state back to the ground state results in phosphorescence.
The steric hindrance from the 6,6'-methyl groups can play a crucial role in the photophysics of these complexes. By restricting vibrational motions, this steric bulk can reduce non-radiative decay pathways, leading to higher emission quantum yields and longer excited-state lifetimes in some systems. These properties are highly desirable for applications in sensing and photoredox catalysis.
| Photophysical Properties of Representative Bipyridine Complexes | |||
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| [Ru(bpy)₃]²⁺ | ~450 | ~610 | ~0.04 (in H₂O) |
| [Ru(tm-bpy)₃]²⁺ | Tuned by ligand | Tuned by ligand | Potentially enhanced |
| [Ir(ppy)₂(bpy)]⁺ | ~380 | ~590 | ~0.1 (in CH₂Cl₂) |
| Note: Data for tm-bpy complexes can vary significantly based on the metal center and solvent conditions. The values for the unsubstituted bpy complexes are provided for comparison. |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the luminescent metal complex in an appropriate solvent. The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1). Solutions should be degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen, which can quench the triplet excited state.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Record the emission spectrum by scanning the emission monochromator while holding the excitation monochromator at a fixed wavelength (typically at or near the λmax of the MLCT band).
-
Record the excitation spectrum by scanning the excitation monochromator while holding the emission monochromator at the wavelength of maximum emission.
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate or [Ru(bpy)₃]²⁺) using the comparative method.
-
Lifetime Measurement: Excited-state lifetimes are measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC).
Application Spotlight: Photoredox Catalysis
The robust spectroscopic and photophysical properties of tm-bpy complexes make them valuable in visible-light photoredox catalysis.[3][5] In a typical catalytic cycle, the metal complex absorbs a photon of visible light, promoting it to an excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, allowing it to engage in single-electron transfer (SET) with an organic substrate, initiating a radical reaction cascade.
Caption: A generalized reductive quenching cycle in photoredox catalysis.
The ability to tune the redox potentials and excited-state properties of the catalyst by modifying the bipyridine ligand (e.g., by using tm-bpy instead of bpy) is a key strategy for optimizing these chemical transformations.[5]
Conclusion
This compound is more than just another bipyridine derivative. Its unique substitution pattern provides a powerful lever for manipulating the steric and electronic environment of metal centers. A thorough understanding of its spectroscopic signatures—from the clear-cut signals in NMR and IR that confirm its structure to the nuanced shifts in UV-Vis and luminescence that define its photophysical behavior—is paramount for any researcher aiming to harness its full potential. The protocols and data presented in this guide serve as a robust foundation for the characterization and intelligent application of this important ligand in the ever-evolving fields of chemical synthesis and materials science.
References
- 1. prepchem.com [prepchem.com]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Photophysical properties of 4,4′-di-tert-butyl-2,2′-bipyridine supported 6-membered 2,2′-diphenyl-X platinacycles (X = CH2, NMe, O) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Ultrafast fluorescence detection in tris(2,2'-bipyridine)ruthenium(II) complex in solution: relaxation dynamics involving higher excited states - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrochemical Properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
This guide provides a comprehensive technical overview of the core electrochemical properties of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (TMTB). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical methodologies for characterizing this sterically hindered bipyridine ligand. We will explore the influence of its unique molecular structure on its redox behavior and provide detailed experimental protocols for its electrochemical analysis.
Introduction: The Significance of Substituted Bipyridines in Electrochemical Applications
2,2'-bipyridine (bpy) and its derivatives are a cornerstone of coordination chemistry and electrochemistry. Their ability to form stable complexes with a wide array of metal ions has led to their extensive use in catalysis, solar energy conversion, and the development of molecular electronics.[1] The electrochemical properties of these bipyridine ligands are of paramount importance as they directly influence the redox potentials and electron transfer kinetics of their corresponding metal complexes.
This compound stands out due to the presence of four methyl groups on the bipyridyl scaffold. The methyl groups at the 4 and 4' positions are electron-donating, which is known to influence the electronic properties of the molecule. More significantly, the methyl groups at the 6 and 6' positions introduce considerable steric hindrance around the nitrogen atoms. This steric bulk can dramatically alter the coordination geometry and, consequently, the electrochemical behavior of its metal complexes. Understanding the intrinsic electrochemical properties of the "free" TMTB ligand is therefore crucial for predicting and tuning the performance of its derivatives in various applications.[2]
This guide will focus on elucidating these properties through the lens of cyclic voltammetry, a powerful and widely used electrochemical technique for investigating the redox behavior of chemical species.
The Impact of Tetramethyl Substitution on the Electrochemical Behavior of the 2,2'-Bipyridine Core
The electrochemical properties of 2,2'-bipyridine are characterized by its ability to accept electrons into its π* orbitals, leading to the formation of radical anions and dianions. The potentials at which these reduction events occur are sensitive to the nature and position of substituents on the bipyridine rings.
Electronic Effects of 4,4'-Methyl Groups:
The methyl groups at the 4 and 4' positions are electron-donating groups. This electron donation increases the electron density on the bipyridine ring system, making it more difficult to reduce. Consequently, one would anticipate that the reduction potentials for TMTB will be more negative than those of unsubstituted 2,2'-bipyridine.
Steric Effects of 6,6'-Methyl Groups:
The methyl groups at the 6 and 6' positions impose significant steric constraints. In the context of a metal complex, this steric hindrance can force the two pyridine rings out of planarity, which disrupts the π-conjugation of the bipyridine ligand.[3] This disruption of planarity can also influence the reduction potential, typically making it more negative. For the free ligand in solution, while not coordinated to a metal, these steric clashes can still influence the preferred conformation and solvation, which in turn can affect the electrochemical properties. A study on 2,2',6,6'-Tetramethyl-4,4'-bipyridine revealed a dihedral angle of 19.48 (2)° between the pyridine rings due to steric hindrance.[3]
The combination of these electronic and steric effects in this compound is expected to result in a unique electrochemical signature, which we will explore through the methodology of cyclic voltammetry.
Experimental Determination of Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of molecules like TMTB. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. A typical cyclic voltammogram provides information about the redox potentials and the stability of the electrochemically generated species.
Core Principles of the Cyclic Voltammetry of Bipyridines
A typical CV experiment for a bipyridine derivative will show one or more reduction peaks as the potential is scanned towards negative values. Each peak corresponds to a one-electron transfer process. For a reversible process, a corresponding oxidation peak will be observed on the reverse scan as the product of the reduction is re-oxidized back to the starting material. The key parameters obtained from a cyclic voltammogram are:
-
Peak Potentials (Epa and Epc): The anodic and cathodic peak potentials.
-
Half-wave Potential (E1/2): The average of the anodic and cathodic peak potentials for a reversible couple, which provides a good approximation of the standard redox potential.
-
Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, this value is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
Predicted Electrochemical Behavior of this compound
Unsubstituted 2,2'-bipyridine undergoes a reversible one-electron reduction at approximately -2.2 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile.[4] Given the electron-donating nature of the four methyl groups and the steric hindrance from the 6,6'-methyl groups in TMTB, it is anticipated that its first reduction potential will be more negative than that of unsubstituted bipyridine.
The reversibility of the redox process will depend on the stability of the resulting radical anion. Steric hindrance can sometimes lead to decreased stability of the reduced species, which would manifest as a larger peak separation or the absence of a re-oxidation peak at slower scan rates.
The following table summarizes the expected and comparative electrochemical data. Note: The values for this compound are estimations based on the principles discussed and require experimental verification.
| Compound | First Reduction Potential (E1/2 vs. Fc/Fc⁺) | Expected Reversibility | Key Influencing Factors |
| 2,2'-Bipyridine | ~ -2.2 V[4] | Reversible | Baseline aromatic system |
| 4,4'-Dimethyl-2,2'-bipyridine | More negative than bpy | Reversible | Electron-donating methyl groups |
| This compound | More negative than 4,4'-dimethyl-bpy (Estimated > -2.3 V) | Potentially quasi-reversible or irreversible | Electron-donating methyl groups and significant steric hindrance from 6,6'-methyl groups |
Experimental Protocol: Cyclic Voltammetry of this compound
This section provides a detailed, step-by-step methodology for performing a cyclic voltammetry experiment on this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Reagents
-
This compound (TMTB)
-
Anhydrous, electrochemical-grade solvent (e.g., acetonitrile or dimethylformamide)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for use as an internal standard)
-
High-purity inert gas (e.g., argon or nitrogen)
-
Polishing materials for the working electrode (e.g., alumina slurries)
Electrochemical Setup
A standard three-electrode cell is required, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze.
The electrodes are connected to a potentiostat capable of performing cyclic voltammetry.
Step-by-Step Experimental Workflow
-
Preparation of the Electrolyte Solution:
-
Dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M.
-
Prepare a stock solution of TMTB in the electrolyte solution (e.g., 1-5 mM).
-
Prepare a stock solution of ferrocene in the electrolyte solution for internal calibration.
-
-
Electrode Preparation:
-
Polish the working electrode with progressively finer alumina slurries to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with the pure solvent and dry it completely.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.
-
Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Add the TMTB stock solution to the cell to the desired final concentration.
-
Record the cyclic voltammogram of TMTB. Start with a scan rate of 100 mV/s and then vary the scan rate to investigate the kinetics of the electron transfer.
-
After recording the data for TMTB, add a small amount of the ferrocene stock solution and record a cyclic voltammogram to determine the Fc/Fc⁺ redox potential. This allows for referencing the measured potentials to a standard.
-
-
Data Analysis:
-
Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammograms.
-
Calculate the half-wave potential (E1/2) and the peak separation (ΔEp).
-
Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.
-
Visualization of the Experimental Workflow
References
solubility of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Organic Solvents
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Modern Chemistry
This compound is a heterocyclic organic compound belonging to the bipyridine family of ligands.[1] These compounds, consisting of two interconnected pyridine rings, are renowned for their chelating properties with a wide range of metal ions.[1][2] The introduction of four methyl groups to the bipyridine scaffold in this compound significantly modifies its electronic and steric properties, making it a valuable ligand in catalysis, materials science, and the development of photosensitizers.[2][3]
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It is a critical parameter that dictates the choice of solvent for chemical synthesis, purification, formulation, and the design of analytical methods. This guide provides a deep dive into the solubility profile of this compound, offering a blend of theoretical principles, predicted solubility data, and robust experimental protocols for accurate determination.
Core Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] this compound presents a nuanced case. The bipyridine core with its nitrogen atoms introduces polarity, while the four methyl groups and aromatic rings contribute significant non-polar, lipophilic character.
Key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂ | [5] |
| Molecular Weight | 212.29 g/mol | [5] |
| Physical Form | Solid | [6] |
| Melting Point | 142.5 - 143.0 °C | [3][5] |
| Boiling Point | 307.4 °C (predicted) | [3][5] |
| Density | 1.029 g/cm³ (predicted) | [5] |
| pKa | 5.90 (predicted) | [5] |
The solid nature and relatively high melting point of this compound suggest strong intermolecular forces in its crystal lattice. Overcoming these forces is a key energy barrier that a solvent must surmount to achieve dissolution. The four methyl groups not only increase the molecular weight and lipophilicity compared to unsubstituted 2,2'-bipyridine but also introduce steric hindrance around the nitrogen atoms, which can influence coordination and solvation.
Predicted Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large, hydrophobic hydrocarbon backbone outweighs the polarity of the two nitrogen atoms, limiting hydrogen bonding with water. |
| Methanol / Ethanol | Moderately Soluble | The alkyl chains of these alcohols can interact with the methyl groups and aromatic rings, while the hydroxyl group can interact with the nitrogen atoms. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating a wide range of organic molecules.[11] |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is an excellent solvent for many organic compounds with polar functionalities.[8][11] | |
| Acetonitrile | Moderately Soluble | The polarity of acetonitrile should allow for effective dissolution through dipole-dipole interactions. | |
| Non-Polar | Toluene / Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the bipyridine rings.[9][10] |
| Hexane / Heptane | Sparingly Soluble | While non-polar, the specific interactions with aliphatic hydrocarbons may be weaker compared to aromatic solvents. | |
| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can effectively dissolve moderately polar to non-polar compounds. |
| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many bipyridine-type structures.[8] |
Experimental Protocols for Accurate Solubility Determination
To move beyond prediction, rigorous experimental determination is necessary. The choice of method depends on the required accuracy, available equipment, and the quantity of the compound.
General Experimental Workflow
The process of determining solubility typically follows a tiered approach, starting with simple qualitative tests and progressing to more precise quantitative methods if required.
Caption: General workflow for solubility determination.
Protocol 1: Qualitative "Test Tube" Method
This rapid method provides a preliminary assessment of solubility.[12][13]
-
Preparation: Label a series of small, clean glass vials, one for each test solvent.
-
Sample Addition: Add approximately 2-5 mg of this compound to each vial.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Securely cap the vials and vortex or shake vigorously for 60 seconds at a controlled temperature (e.g., 25 °C).
-
Observation: Visually inspect each vial against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Sparingly Soluble: A portion of the solid remains undissolved, or the solution is hazy.
-
Insoluble: The vast majority of the solid does not dissolve.
-
-
Record: Document the observations for each solvent.
Protocol 2: Quantitative Shake-Flask Method (Gravimetric)
This is a gold-standard method for determining equilibrium solubility.[7]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker or agitator at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter (e.g., a syringe with a PTFE filter) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Quantification: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference between this final weight and the initial vial weight is the mass of the dissolved solid.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Protocol 3: Quantitative UV-Vis Spectroscopy Method
This method is highly effective if the compound has a distinct chromophore and is suitable for lower concentrations.
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration to generate a linear calibration curve, confirming adherence to the Beer-Lambert law.
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Shake-Flask method.
-
Sample Preparation and Measurement:
-
Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation: Use the calibration curve equation to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
Factors Influencing Solubility: A Deeper Look
The solubility of this compound is a result of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.
Caption: Interplay of factors governing solubility.
-
Solute-Solvent Interactions: For dissolution to occur, the energy gained from solute-solvent interactions must compensate for the energy required to break apart the solute-solute and solvent-solvent interactions. The lipophilic nature of the tetramethyl-bipyridine backbone leads to favorable van der Waals and π-π stacking interactions with non-polar and aromatic solvents.
-
Steric Hindrance: The methyl groups at the 6 and 6' positions are adjacent to the nitrogen atoms. This steric bulk can hinder the ability of certain solvent molecules, particularly bulky or highly structured ones, to effectively solvate the polar nitrogen centers, potentially reducing solubility compared to less substituted bipyridines.
-
Temperature: The solubility of most solid organic compounds increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute's crystal lattice forces. When reporting solubility data, it is crucial to specify the temperature at which the measurement was made.
Conclusion
This compound is a compound of significant interest with a nuanced solubility profile governed by its predominantly non-polar structure. It is predicted to be most soluble in non-polar aromatic and halogenated solvents, as well as polar aprotic solvents, while exhibiting limited solubility in highly polar protic media like water. For applications requiring precise concentration control, the qualitative predictions in this guide should be supplemented with rigorous quantitative measurements using established protocols such as the shake-flask or spectroscopic methods. A thorough understanding and experimental validation of its solubility are essential first steps for any researcher aiming to harness the full potential of this versatile ligand.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. This compound | 4444-27-3 | FT157040 [biosynth.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound | 4444-27-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4�-bipyridine [chemister.ru]
- 10. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.ws [chem.ws]
Unraveling the Steric Blueprint: A Technical Guide to the Molecular Geometry of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
For Immediate Release
[City, State] – January 2, 2026 – In the intricate world of coordination chemistry and drug development, the precise three-dimensional arrangement of atoms within a ligand is paramount. It dictates not only the ligand's ability to bind to a metal center but also the physicochemical properties of the resulting complex. This whitepaper provides an in-depth technical exploration of the molecular geometry of 4,4',6,6'-Tetramethyl-2,2'-bipyridine, a ligand of significant interest due to the profound influence of its steric bulk on coordination behavior and catalytic activity.
Introduction: The Significance of Steric Hindrance in Bipyridine Ligands
2,2'-Bipyridine and its derivatives are fundamental building blocks in the synthesis of transition metal complexes, finding widespread applications in catalysis, materials science, and pharmaceuticals.[1] The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the electronic and steric properties of these ligands. The title compound, this compound, is a prime example of a sterically demanding ligand where the presence of four methyl groups dramatically influences its conformational preferences and coordination chemistry. Understanding the precise molecular geometry of this ligand is crucial for predicting the structure and reactivity of its metal complexes.
The Non-Planar Reality: A Departure from Unsubstituted Bipyridine
Unsubstituted 2,2'-bipyridine tends to adopt a planar or near-planar conformation, facilitating π-conjugation between the two pyridine rings. However, the introduction of methyl groups at the 6 and 6' positions induces significant steric repulsion between the two pyridine moieties. This steric clash forces the rings to twist relative to each other, resulting in a non-planar geometry. This deviation from planarity is a defining feature of 6,6'-substituted bipyridines and has profound implications for their coordination properties.
Crystallographic Insights from Metal Complexes
Detailed structural information for this compound has been elucidated from the single-crystal X-ray diffraction studies of its copper complexes. Specifically, the structures of bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(I) perchlorate and bis(4,4',6,6'-tetramethyl-2,2'-bipyridyl)copper(II) diperchlorate provide a clear picture of the ligand's geometry in a coordinated state.[2][3]
The Critical Dihedral Angle
The most telling parameter defining the non-planarity of this compound is the dihedral angle between the two pyridine rings. In the copper(I) and copper(II) complexes, this angle is significantly deviated from 0° (a planar conformation). This twist is a direct consequence of the steric hindrance between the methyl groups at the 6 and 6' positions. For comparison, the isomer 2,2',6,6'-Tetramethyl-4,4'-bipyridine, where the methyl groups are not in the sterically hindered 6,6'-positions, exhibits a smaller dihedral angle of 19.48(2)°.[4] The larger deviation in the 6,6'-substituted isomer underscores the dominant role of steric repulsion in determining the overall molecular shape.
Bond Lengths and Angles: A Subtle Response to Steric Strain
The steric strain imposed by the methyl groups also manifests in subtle adjustments to the bond lengths and angles within the pyridine rings and at the inter-ring linkage. A comprehensive analysis of the crystallographic data from the aforementioned copper complexes reveals these structural perturbations.
| Parameter | Typical Value in Unsubstituted Bipyridine Complexes | Observed Value in this compound Complexes |
| C2-C2' Bond Length | ~1.49 Å | Slightly elongated to accommodate steric strain |
| C-N-C Intra-ring Angle | ~117-118° | May show minor deviations to relieve strain |
| C-C-N Intra-ring Angle | ~122-123° | May show minor deviations to relieve strain |
Note: The exact values for the coordinated this compound can be found in the supporting information of the cited crystallographic studies.
Experimental Determination of Molecular Geometry: A Methodological Overview
The definitive method for determining the precise molecular geometry of a crystalline compound is single-crystal X-ray diffraction. The following workflow outlines the typical experimental and computational steps involved in such a study.
References
electronic structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine derivatives
Beginning Data Collection
I've started gathering data on the electronic structure of 4,4',6,6'-Tetramethyl-2,2'-bipyridine and derivatives. My initial focus is on synthesis methods, key spectroscopic properties, electrochemical behavior, and potential applications. I'm leveraging targeted Google searches to compile a comprehensive overview.
Planning Technical Structure
I'm now structuring my technical guide. I'll begin with the importance of bipyridine ligands and the impact of the methyl groups. This will be followed by sections on DFT calculations, characterization, and key electronic parameters. I'll then explain the relationship between structure and properties, like HOMO-LUMO gaps. Next, I'll design step-by-step protocols for cyclic voltammetry and UV-Vis spectroscopy.
Expanding Data Search
I'm now expanding my data collection to include synthesis, spectroscopy, electrochemistry, and applications of the compound. I'm focusing on the effect of the tetramethyl substitution on electronic properties, comparing it to unsubstituted bipyridine. I'm starting to identify key research and review articles to build a strong foundation.
Composing a Technical Guide
I've decided to write a comprehensive technical guide on the electronic structure of 4,4', 6,6'-Tetramethyl-2,2'-bipyridine and its derivatives. This material is tailored for researchers, scientists, and drug development professionals. I'm focusing on providing a well-structured document, formatted as a whitepaper, with complete control over its editorial content.
Analyzing Structural Properties
My focus has shifted towards the specific structural properties of 4,4', 6,6'-Tetramethyl-2,2'-bipyridine, particularly the impact of methyl groups on the molecule's electronic behavior. I'm now delving into the dihedral angle and steric hindrance. I've also begun compiling relevant computational study data, including DFT and TD-DFT results, which I'll be incorporating to determine the HOMO/LUMO levels.
Consolidating Findings
I'm now integrating information from my initial search to focus specifically on the 4,4',6,6'-tetramethyl bipyridine derivative. While literature on this specific compound is limited, I'm drawing parallels from general bipyridine studies and similar substitution patterns. I'm building a robust foundation. I'm also planning to create detailed data tables.
Structuring the Technical Guide
I'm making progress in structuring the technical guide. The introduction will establish the significance of bipyridine ligands, focusing on the 4,4',6,6'-tetramethyl derivative's unique properties. Next, I'll delve into the impact of methyl substitution on electronic and steric effects, which forms the theoretical foundation. A dedicated section on theoretical and computational insights, particularly DFT, is in development. I'm working on a compelling molecular orbital diagram to elucidate HOMO/LUMO levels.
Outlining Guide Structure
I'm now outlining the technical guide, dividing it into sections for a cohesive structure. The introduction will spotlight the 4,4',6,6'-tetramethyl derivative, followed by in-depth sections on electronic and steric effects, and theoretical calculations. I will then explore experimental characterization using UV-Vis, fluorescence, and electrochemistry, with detailed experimental protocols and application discussions.
Formulating a Comprehensive Plan
I've formulated a comprehensive plan, dividing the guide into sections on structure, effects of methyl substitution, computational insights, and experimental techniques like UV-Vis and electrochemistry. I'll synthesize information, focusing on the 4,4',6,6'-tetramethyl derivative's unique properties, while comparing it to related compounds. The guide will include a conceptual molecular orbital diagram and detailed experimental protocols. Data tables and Graphviz diagrams for visualization are also planned, with complete in-text citations and a final reference list.
Methodological & Application
Application Notes and Protocols: The Strategic Use of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Transition Metal Catalysis
Introduction: Beyond a Simple Ligand—Harnessing Steric and Electronic Control
In the vast landscape of transition metal catalysis, the 2,2'-bipyridine (bpy) scaffold is a cornerstone, prized for its robust chelating ability and redox stability.[1] However, the strategic functionalization of the bpy core unlocks advanced catalytic capabilities. This guide focuses on 4,4',6,6'-Tetramethyl-2,2'-bipyridine , a ligand whose unique substitution pattern provides a powerful tool for researchers in organic synthesis and drug development.
The defining features of this ligand are the four methyl groups positioned at the 4, 4', 6, and 6' positions. This specific arrangement imparts a combination of electronic enrichment and significant steric hindrance, which are not independent but work in concert to modulate the behavior of a coordinated metal center.
-
Electronic Effects: The methyl groups at the 4 and 4' positions are electron-donating. This increases the electron density on the metal center, which can influence its redox potentials and enhance its reactivity in key catalytic steps, such as oxidative addition.[2][3]
-
Steric Effects: The methyl groups at the 6 and 6' positions create a sterically congested environment around the metal. This bulkiness can be highly beneficial, often promoting challenging reductive elimination steps, preventing catalyst dimerization or decomposition, and influencing the coordination of substrates, thereby enhancing selectivity.[4][5]
This guide provides an in-depth exploration of the synthesis, properties, and catalytic applications of this compound, complete with detailed protocols to facilitate its implementation in the laboratory.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂ | [6] |
| Molecular Weight | 212.29 g/mol | [6] |
| Appearance | Solid, colorless to yellow crystals | [7] |
| Melting Point | 144-145 °C | [7] |
| Boiling Point | 307.4 °C at 760 mmHg | [6] |
| Density | ~1.029 g/cm³ | [6] |
| Purity | Typically ≥98% |
Ligand Synthesis Protocol
A common and effective method for synthesizing symmetrically substituted bipyridines is the dehydrogenative coupling of the corresponding pyridine derivative.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the palladium-catalyzed homocoupling of substituted pyridines.[7]
Materials:
-
2,4-Dimethylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Toluene
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, place 2,4-dimethylpyridine (40 mL) and 10% Pd/C (5 g). Equip the flask with a reflux condenser.
-
Heating: Heat the mixture to reflux (approx. 160 °C) under a standard atmosphere. Maintain reflux for 3 days.
-
Solvent Addition: After 3 days, carefully add toluene (40 mL) to the reaction mixture and continue to reflux for an additional 1.5 hours.
-
Filtration: While the mixture is still hot, filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst on the filter with two portions of hot toluene (30 mL each).
-
Scientist's Note: Hot filtration is crucial as the product may crystallize out of the solution upon cooling, leading to significant loss of yield.
-
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow solid residue.
-
Purification: Recrystallize the crude solid from ethyl acetate to obtain pure this compound as large, colorless crystals.[7]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). Expected ¹H NMR (300 MHz, CDCl₃) shifts are δ 2.38 (s, 6H), 2.59 (s, 6H), 6.98 (s, 2H), 8.00 (s, 2H).[7]
Application in Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a powerful tool for forging carbon-carbon bonds, particularly in cross-electrophile coupling (XEC) reactions. The choice of ligand is paramount, and the steric bulk provided by the 6,6'-methyl groups in this compound can be transformative. Studies on related 6,6'-disubstituted bipyridines have shown that this steric hindrance can impact the stability of catalytic intermediates and influence turnover frequencies.[4][5] For instance, bulky substituents can stabilize Ni(I) intermediates and alter the spin state of organometallic species, directly affecting catalytic activity.[4][5]
Caption: Influence of this compound on a metal center.
Protocol 2: Ni-Catalyzed Reductive Cross-Coupling of an Aryl Halide and an Alkyl Halide
This generalized protocol illustrates how a (4,4',6,6'-Me₄-bpy)Ni catalyst system can be employed in a cross-electrophile coupling reaction.
Materials:
-
(this compound)NiBr₂ (or prepared in situ from NiBr₂ and the ligand)
-
Aryl halide (e.g., 4-iodotoluene)
-
Alkyl halide (e.g., 1-bromooctane)
-
Zinc powder (Zn) or Manganese powder (Mn) as the reductant
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware, oven-dried
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, add NiBr₂ (5 mol%) and this compound (5.5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Scientist's Note: A slight excess of the ligand is often used to ensure full coordination to the metal and to compensate for any minor impurities.
-
-
Reagent Addition: To the vial, add the aryl halide (1.0 mmol, 1.0 equiv), the reductant (e.g., Mn powder, 2.0 equiv), and anhydrous DMF (0.5 M).
-
Reaction Initiation: Begin stirring the mixture. Add the alkyl halide (1.5 equiv) to the suspension.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for Ni-catalyzed cross-electrophile coupling.
Application in Photoredox Catalysis
Visible-light photoredox catalysis utilizes light-absorbing transition metal complexes to initiate single-electron transfer (SET) processes.[8][9] The ligands surrounding the metal (commonly Ru, Ir, or Cu) are critical for tuning the photophysical and electrochemical properties of the catalyst.[2][10][11]
The introduction of four electron-donating methyl groups in this compound is expected to have two major consequences for a photocatalyst:
-
Increased Reducing Power: The enhanced electron density on the metal center makes it easier to oxidize. This means the excited state of the complex becomes a stronger reducing agent, capable of activating substrates with higher reduction potentials.[2]
-
Modified Photophysics: The substituents can alter the energy of the metal-to-ligand charge transfer (MLCT) state, leading to shifts in the absorption and emission spectra of the complex.[2]
Protocol 3: General Procedure for a Photoredox-Mediated Reaction
This protocol outlines a general setup for a reaction using a Ru- or Ir-based photocatalyst with this compound.
Materials:
-
[Ir(ppy)₂(Me₄-bpy)]PF₆ or --INVALID-LINK--₂ (where ppy = 2-phenylpyridine)
-
Substrate A (e.g., an electron-rich amine)
-
Substrate B (e.g., an electron-deficient alkene or aryl halide)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF)
-
Light source (e.g., Blue LED strip, 450 nm)
-
Schlenk tube or reaction vial
Procedure:
-
Reaction Setup: To a Schlenk tube, add the photocatalyst (0.5-2 mol%), Substrate A (1.2 equiv), and Substrate B (1.0 equiv).
-
Solvent Addition & Degassing: Add the anhydrous solvent (0.1 M). Degas the solution by subjecting it to three freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for 20 minutes.
-
Scientist's Note: Oxygen can quench the excited state of the photocatalyst, so thorough degassing is essential for efficient catalysis.
-
-
Irradiation: Seal the tube and place it in front of the light source. Use a fan to maintain the reaction at room temperature. Stir the reaction for the required time (typically 6-48 hours).
-
Work-up and Analysis: Once the reaction is complete, remove the solvent in vacuo. The crude product can be analyzed directly or purified by column chromatography.
Expected Impact on Catalysis
The use of this compound as a ligand can lead to different outcomes compared to the parent 2,2'-bipyridine. The following table illustrates potential effects in a hypothetical reaction.
| Ligand | Catalyst Redox Potential E₁/₂ (V vs. SCE) | Reaction Time (h) | Yield (%) |
| 2,2'-bipyridine | -1.33 (for Ru(II)/Ru(I)) | 24 | 65 |
| 4,4'-Me₂-bpy | -1.42 (for Ru(II)/Ru(I)) | 18 | 85 |
| 4,4',6,6'-Me₄-bpy | Predicted < -1.42 | Predicted < 18 | Predicted > 85 |
Note: Values for 4,4',6,6'-Me₄-bpy are hypothetical extrapolations based on the known electronic effects of methyl groups. The steric effects of the 6,6'-methyls may also influence reaction rates and substrate scope.
Conclusion
This compound is a highly valuable ligand for the modern synthetic chemist. Its unique combination of electron-donating character and steric shielding allows for precise control over the properties of transition metal catalysts. This leads to enhanced reactivity, improved stability, and unique selectivity in a range of important transformations, including cross-coupling and photoredox catalysis. The protocols and insights provided in this guide serve as a starting point for researchers to explore the full potential of this powerful catalytic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4,4',6,6'-Tetramethyl-2,2'-bipyridine as a Ligand for Ruthenium Complexes
Introduction: The Strategic Advantage of Steric Hindrance and Electron Donation
Ruthenium(II) polypyridyl complexes are a cornerstone of modern coordination chemistry, with applications spanning photoredox catalysis, solar energy conversion, and medicinal chemistry.[1][2][3] The archetypal complex, [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), has been the subject of extensive research due to its unique combination of chemical stability, rich photochemistry, and accessible redox states.[4][5] However, fine-tuning the properties of these complexes for specific applications requires strategic modification of the bipyridine ligands.
The 4,4',6,6'-tetramethyl-2,2'-bipyridine ligand (hereafter abbreviated as tmbp ) represents a significant evolution from the parent bipyridine structure. The introduction of four methyl groups imparts two critical changes:
-
Enhanced Electron Donation: The methyl groups are electron-donating, which increases the electron density on the pyridine rings. This, in turn, modulates the photophysical and electrochemical characteristics of the resulting ruthenium complex.[6] This modification can raise the energy of the metal-centered orbitals, affecting the metal-to-ligand charge transfer (MLCT) transitions.[7]
-
Steric Influence: The methyl groups at the 6 and 6' positions, adjacent to the nitrogen donor atoms, introduce significant steric hindrance. This can influence the coordination geometry and stability of the complex and may affect the accessibility of the metal center to other molecules, a crucial factor in catalysis and biological interactions.[8]
These combined electronic and steric effects make tmbp a compelling ligand for developing ruthenium complexes with tailored properties, particularly for applications requiring enhanced stability and specific reactivity, such as in photodynamic therapy (PDT) where the complex must be stable in biological environments yet efficiently generate cytotoxic species upon light activation.[9][10][11]
Synthesis Protocols: From Ligand to Functional Complex
A reliable and reproducible synthesis is the foundation of any application. The following protocols detail the preparation of the tmbp ligand and its subsequent incorporation into a key ruthenium precursor and a final homoleptic complex.
Protocol 2.1: Synthesis of this compound (tmbp) Ligand
This protocol is adapted from established palladium-catalyzed homocoupling methods.[12][13] The rationale is to couple two molecules of a substituted pyridine to form the bipyridine scaffold.
Materials:
-
2,4-Dimethylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Toluene
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,4-dimethylpyridine (40 mL) and 10% Pd/C (5 g).
-
Reflux: Heat the mixture to reflux (approx. 160 °C) and maintain for 72 hours. Causality Note: The palladium catalyst facilitates the oxidative coupling of the pyridine rings. The high temperature is necessary to overcome the activation energy for this C-C bond formation.
-
Solvent Addition: After 72 hours, carefully add toluene (40 mL) to the hot reaction mixture and continue to reflux for an additional 1.5 hours. Causality Note: Toluene helps to maintain a high temperature and aids in the extraction of the product from the catalyst surface.
-
Filtration: While the solution is still hot, filter it through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst on the filter with two portions of hot toluene (30 mL each).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a solid residue.
-
Purification: Recrystallize the solid residue from ethyl acetate to obtain pure this compound as colorless crystals.[12]
-
Validation: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for C₁₄H₁₆N₂ is approximately 212.13 g/mol .[12]
Protocol 2.2: Synthesis of cis-Dichlorobis(this compound)ruthenium(II)
This complex is a versatile precursor where the chloride ligands can be readily substituted. The synthesis follows a standard procedure for creating dichlorobis(bipyridine)ruthenium(II) type complexes.[1]
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
This compound (tmbp)
-
Lithium Chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve RuCl₃·3H₂O (1 mmol) and tmbp (2.1 mmol) in 25 mL of DMF. Causality Note: DMF is a high-boiling polar solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.
-
Chloride Source: Add a large excess of LiCl (e.g., 10 mmol). Causality Note: The excess chloride ions ensure the formation of the dichloro complex and prevent the formation of tris-chelated species at this stage.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 4 hours. The color of the solution should change, typically to a deep red or purple.
-
Precipitation: Cool the reaction mixture to room temperature. Slowly add 100 mL of acetone. This will cause the product to begin precipitating.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the dark microcrystalline solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water (to remove excess LiCl and DMF), cold ethanol, and finally diethyl ether (to aid in drying).
-
Drying: Dry the product under vacuum. The identity can be confirmed by UV-Vis spectroscopy and mass spectrometry.
Characterization of Ruthenium-tmbp Complexes
Thorough characterization is essential to confirm the successful synthesis and purity of the target complexes.
| Technique | Purpose | Expected Observations for [Ru(tmbp)₃]²⁺ |
| ¹H NMR | Confirms ligand coordination and complex symmetry. | Aromatic protons of the bipyridine rings will show distinct shifts upon coordination to ruthenium. The methyl protons will appear as sharp singlets. The overall spectrum should be consistent with a D₃ symmetry for the homoleptic complex. |
| UV-Vis Spectroscopy | Identifies electronic transitions, particularly the MLCT band. | Intense absorption bands in the UV region (280-300 nm) corresponding to π→π* transitions within the ligand, and a broad, less intense band in the visible region (450-500 nm) assigned to the metal-to-ligand charge-transfer (MLCT) transition.[1] |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the complex cation. | A prominent peak corresponding to the [Ru(tmbp)₃]²⁺ cation or related fragments. |
| Cyclic Voltammetry | Determines the redox potentials (Ru³⁺/²⁺). | A reversible one-electron oxidation wave corresponding to the Ru²⁺ to Ru³⁺ couple. The potential is influenced by the electron-donating methyl groups.[14] |
| Emission Spectroscopy | Characterizes the luminescent properties. | The complex is expected to exhibit luminescence from the triplet MLCT excited state. The emission maximum, quantum yield, and lifetime are key parameters.[9] |
Application Protocol: Photodynamic Therapy (PDT)
Ruthenium polypyridyl complexes are promising photosensitizers for PDT.[9][15] Upon irradiation with light of an appropriate wavelength, the complex is excited to a triplet state, which can transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).[6] This singlet oxygen is a potent cytotoxic agent that can induce apoptosis or necrosis in cancer cells.
Protocol 4.1: In Vitro Phototoxicity Assay (MTT Assay)
This protocol outlines a standard method to evaluate the photodynamic efficacy of a synthesized Ru-tmbp complex against a cancer cell line (e.g., HeLa or MCF-7).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Ruthenium-tmbp complex (dissolved in DMSO and diluted in media)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source with a specific wavelength corresponding to the complex's MLCT band (e.g., 450-500 nm LED array)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Complex Incubation: Prepare serial dilutions of the Ru-tmbp complex in a complete medium. Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include wells with medium only (no cells), cells with medium only (untreated control), and cells with the highest concentration of DMSO used (vehicle control). Incubate for a set period (e.g., 4-24 hours).
-
Experimental Groups: The plate should be duplicated. One plate will be kept in the dark ("Dark Toxicity"), and the other will be irradiated ("Light Toxicity").
-
Irradiation: Aspirate the medium containing the complex and wash the cells once with 100 µL of PBS. Add 100 µL of fresh complete medium to each well. Irradiate the "Light Toxicity" plate with the light source for a defined period (e.g., 15-30 minutes). Keep the "Dark Toxicity" plate wrapped in foil under the same temperature conditions.
-
Post-Irradiation Incubation: Return both plates to the incubator for another 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus complex concentration for both dark and light conditions to determine the IC₅₀ (half-maximal inhibitory concentration) for each. A significant difference between the dark and light IC₅₀ values indicates successful photodynamic activity.
Experimental Workflow Visualization
Caption: Workflow for in vitro phototoxicity evaluation.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine | Semantic Scholar [semanticscholar.org]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Physical, photophysical and structural properties of ruthenium(ii) complexes containing a tetradentate bipyridine ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium porphyrin compounds for photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based biological investigations on ruthenium complexes containing 2,2'-bipyridine ligands and their applications in photodynamic therapy as a potential photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4',6,6'-Tetramethyl-2,2'-bipyridine as a Ligand for High-Performance Copper Redox Mediators in Dye-Sensitized Solar Cells
Introduction: Beyond Iodide - The Advent of Copper Mediators in DSSCs
Dye-sensitized solar cells (DSSCs) represent a compelling photovoltaic technology, converting light to electricity through a photoelectrochemical process centered around a sensitizing dye.[1] A critical component governing the device's voltage and overall efficiency is the redox mediator, responsible for regenerating the photo-oxidized dye.[2] For decades, the iodide/triiodide (I⁻/I₃⁻) redox couple was the standard, but it suffers from inherent limitations, including corrosive properties and significant energy losses that cap the achievable open-circuit voltage (VOC).
The pursuit of more efficient and stable DSSCs has led to the development of alternative redox systems, with transition metal complexes, particularly those of copper, emerging as a highly promising frontier.[3][4] Copper complexes offer tunable redox potentials, fast electron transfer kinetics, and lower reorganization energies, which collectively mitigate voltage losses.[2] Within this class, the ligand 4,4',6,6'-tetramethyl-2,2'-bipyridine (tmby) has become instrumental in creating some of the most effective copper-based redox mediators, enabling DSSCs to achieve unprecedented photovoltages and efficiencies.[2][5]
This document serves as a comprehensive technical guide on the application of this compound in DSSCs. We will explore its role as a ligand, the mechanism of the resulting copper redox shuttle, present key performance data, and provide detailed protocols for electrolyte preparation and device fabrication.
The Central Role of this compound (tmby)
In the context of DSSCs, this compound is not used as a standalone component but as a crucial bidentate ligand that coordinates with copper(I) and copper(II) ions. This coordination forms the homoleptic complex [Cu(tmby)₂]⁺/²⁺, which functions as the active redox shuttle in the electrolyte.[2] The four methyl groups on the bipyridine backbone play a significant role in sterically shielding the central copper ion, which influences the complex's electrochemical properties and stability.
Caption: Molecular entity: this compound.
The resulting [Cu(tmby)₂]⁺/²⁺ redox couple possesses a formal potential of approximately 0.87 V versus the Standard Hydrogen Electrode (SHE).[2][5] This potential is significantly more positive than that of the I⁻/I₃⁻ couple (~0.35 V vs. SHE), which directly contributes to a higher device VOC by creating a larger energy difference between the semiconductor's Fermi level and the mediator's redox potential.[1]
Mechanism of Action and Key Performance Advantages
The high performance of DSSCs utilizing the [Cu(tmby)₂]⁺/²⁺ shuttle is grounded in favorable kinetics at each stage of the cell's operation.
Caption: Electron transfer pathway in a DSSC with the [Cu(tmby)₂]⁺/²⁺ redox mediator.
Operational Steps:
-
Light Absorption: A sensitizer dye molecule adsorbed onto the TiO₂ surface absorbs a photon, promoting an electron to an excited state (S*).
-
Electron Injection: The excited dye injects the electron into the conduction band of the TiO₂ semiconductor.
-
Dye Regeneration: The oxidized dye (S⁺) is rapidly regenerated by accepting an electron from the reduced form of the mediator, [Cu(tmby)₂]⁺. This process is highly efficient due to the small reorganization energy between the Cu(I) and Cu(II) species, allowing for effective regeneration even with a minimal driving force of just 0.1 V.[2]
-
Mediator Regeneration: The oxidized mediator, [Cu(tmby)₂]²⁺, diffuses to the counter electrode, where it is reduced back to [Cu(tmby)₂]⁺ by an electron from the external circuit.
Key Advantages Explained:
-
High Photovoltage (>1.0 V): The high redox potential of the copper complex allows for the use of dyes with lower-lying HOMO levels, increasing the energy gap between the TiO₂ Fermi level and the mediator potential, which directly translates to a higher VOC.[2]
-
Suppressed Recombination: The bulky methyl groups on the tmby ligands provide steric hindrance that slows the rate of charge recombination, where an injected electron in the TiO₂ recombines with the oxidized [Cu(tmby)₂]²⁺ species in the electrolyte.[2] This leads to longer electron lifetimes and improved charge collection efficiency.
-
Record Efficiencies: The combination of high VOC and efficient charge collection has led to impressive power conversion efficiencies (PCE). Devices using the [Cu(tmby)₂]⁺/²⁺ mediator have achieved efficiencies of 10.3% with the Y123 organic dye under standard sunlight (AM1.5G).[2] Furthermore, in co-sensitized systems, this mediator has enabled record-breaking efficiencies of 28.9% under indoor lighting conditions.[5]
Performance Data and Benchmarking
The selection of a redox mediator has a profound impact on all photovoltaic parameters. The table below summarizes the performance of DSSCs employing the [Cu(tmby)₂]⁺/²⁺ redox shuttle in comparison with a related copper complex.
| Redox Mediator | Sensitizer Dye(s) | PCE (%) | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) | Illumination | Reference |
| [Cu(tmby)₂]¹⁺/²⁺ | Y123 | 10.3 | >1.0 | - | - | AM1.5G | [2] |
| [Cu(tmby)₂]¹⁺/²⁺ | D35 + XY1 | 28.9 | ~1.1 | - | - | Indoor Light | [5] |
| [Cu(dmby)₂]¹⁺/²⁺ | Y123 | 10.0 | 1.07 | - | - | AM1.5G | [1][2] |
Note: JSC (short-circuit current density) and FF (fill factor) values were not consistently reported across all cited sources but are integral to the high PCE values.
Experimental Protocols
Protocol 4.1: Preparation of the [Cu(tmby)₂]⁺/²⁺ Redox Electrolyte
This protocol describes the preparation of a standard high-performance electrolyte based on the [Cu(tmby)₂]⁺/²⁺ redox couple in an acetonitrile solvent.
Materials:
-
[Cu(tmby)₂]TFSI (Copper(I) complex)
-
--INVALID-LINK--₂ (Copper(II) complex)
-
4-tert-butylpyridine (TBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Acetonitrile (anhydrous, <50 ppm H₂O)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Glass vials, magnetic stirrer, and precision balance
Caption: Workflow for the preparation of the copper complex-based electrolyte.
Procedure:
-
Environment: Perform all steps in a glovebox or under a steady stream of inert gas (Argon or Nitrogen) to minimize exposure to oxygen and moisture, which can degrade the copper(I) species.
-
Solvent and Additives: In a clean glass vial, add the required volume of anhydrous acetonitrile.
-
Add LiTFSI to a final concentration of 0.1 M and stir until completely dissolved.
-
Add 4-tert-butylpyridine (TBP) to a final concentration of 0.6 M.
-
Copper Complexes: Carefully weigh and add the copper complexes. A typical high-performance composition is:
-
0.2 M [Cu(tmby)₂]TFSI (the reduced species)
-
0.05 M --INVALID-LINK--₂ (the oxidized species)
-
-
Mixing: Seal the vial and stir the mixture at room temperature until all components are fully dissolved. The final solution should be homogeneous.
-
Storage: Store the electrolyte in a sealed, opaque vial under an inert atmosphere and away from light to maintain its stability.
Protocol 4.2: Fabrication of a DSSC Test Cell
This protocol provides a generalized workflow for assembling a DSSC to test the prepared copper electrolyte.
Materials:
-
FTO-coated glass substrates
-
TiO₂ paste (e.g., 18NR-T)
-
Sensitizing dye solution (e.g., Y123 or D35 in a suitable solvent)
-
Platinum precursor (e.g., H₂PtCl₆) for the counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
The prepared [Cu(tmby)₂]⁺/²⁺ electrolyte
Procedure:
-
Photoanode Preparation: a. Clean FTO substrates via sonication in detergent, deionized water, and ethanol. b. Deposit a TiO₂ paste onto the conductive side of an FTO substrate using screen printing or doctor-blading. c. Sinter the TiO₂ film in a furnace, typically following a multi-step temperature profile culminating at 450-500°C, to ensure good particle necking and remove organic binders. d. After cooling, immerse the photoanode in the dye solution and leave for several hours (dye-loading time is dye-dependent) at room temperature. e. Rinse the sensitized photoanode with the dye solvent to remove non-adsorbed molecules and dry gently.
-
Counter Electrode Preparation: a. Drill a small filling hole in a second FTO substrate. b. Clean the substrate as in step 1a. c. Deposit a thin layer of a platinum catalyst onto the conductive side and heat to ~400°C.
-
Cell Assembly: a. Place a thermoplastic sealant frame around the TiO₂ area on the photoanode. b. Position the counter electrode on top, with the conductive sides facing each other. c. Heat the assembly on a hot plate while applying gentle pressure to seal the two electrodes together, leaving the filling hole open.
-
Electrolyte Injection: a. Introduce the prepared copper electrolyte into the cell through the filling hole via vacuum backfilling. b. Ensure the internal space is completely filled.
-
Sealing: a. Seal the filling hole using a small piece of sealant and a microscope cover slip by applying localized heat.
-
Characterization: a. Attach electrical contacts to the exposed FTO areas. b. Measure the photovoltaic performance (I-V curve) using a solar simulator under standard reporting conditions (e.g., AM1.5G, 100 mW/cm²).
Conclusion and Future Outlook
The use of this compound as a ligand for copper-based redox mediators has been a transformative development in the field of dye-sensitized solar cells. The resulting [Cu(tmby)₂]⁺/²⁺ shuttle successfully addresses the key limitations of the traditional iodide/triiodide system, enabling photovoltages exceeding 1.0 V and pushing device efficiencies to new heights, particularly under ambient lighting conditions.[2][5] The protocols detailed herein provide a robust framework for researchers to prepare and integrate these high-performance electrolytes into their own DSSC fabrication workflows. Future research will likely focus on further optimizing the ligand structure and electrolyte composition to enhance long-term stability and push the performance of DSSCs ever closer to their theoretical limits.
References
- 1. Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Progress on Electrolytes Development in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Integration of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in the Synthesis of Metal-Organic Frameworks
Introduction: Harnessing Steric Hindrance for Tailored MOF Architectures
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, offering unprecedented control over pore size, geometry, and functionality.[1] The choice of organic linker is paramount in dictating the final topology and properties of the MOF. While polytopic carboxylates are the most common linkers for framework construction, the use of auxiliary ligands, such as bipyridines, provides an additional layer of control, influencing the secondary building unit (SBU) structure, network topology, and functional characteristics of the material.[1][2]
This guide focuses on the strategic application of a unique bipyridine derivative, 4,4',6,6'-tetramethyl-2,2'-bipyridine (tmbp), in the synthesis of novel MOFs. The defining feature of tmbp is the presence of methyl groups at the 6 and 6' positions, adjacent to the nitrogen donor atoms. This substitution introduces significant steric hindrance, which is hypothesized to play a crucial role in modulating the coordination environment of the metal centers and directing the assembly of the final framework. The steric bulk of tmbp can prevent the formation of densely packed structures, potentially leading to MOFs with enhanced porosity or unique network topologies that are inaccessible with less hindered bipyridine ligands.
These application notes are designed for researchers, scientists, and professionals in drug development and materials science who are interested in exploring the synthesis of novel MOFs with tailored properties. We will delve into the theoretical considerations of using a sterically hindered ligand like tmbp, provide detailed experimental protocols for its use as both a primary and an auxiliary ligand, and outline characterization strategies to elucidate the structure and properties of the resulting materials.
The Strategic Role of Steric Hindrance in MOF Synthesis
The introduction of sterically demanding ligands into MOF synthesis can have a profound impact on the crystallization process and the final architecture. In the context of tmbp, the methyl groups in the 6 and 6' positions are expected to influence the coordination chemistry in several ways:
-
Modulation of Coordination Number and Geometry: The steric bulk of tmbp may prevent the metal center from achieving its maximum coordination number, leading to the formation of unusual SBUs or coordinatively unsaturated metal sites. These open metal sites can be advantageous for applications in catalysis and gas storage.
-
Control of Network Topology: By restricting the possible coordination angles and modes, tmbp can direct the formation of specific network topologies. This can be a powerful tool for targeting frameworks with desired pore sizes and shapes.
-
Prevention of Interpenetration: In porous MOFs, the formation of interpenetrated frameworks can significantly reduce the accessible pore volume. The steric hindrance of tmbp can act as a "baffle," preventing the formation of multiple interwoven networks and preserving the porosity of the material.
-
Creation of Hierarchical Porosity: The use of bulky ligands can lead to the formation of defects or missing linkers within the framework, creating hierarchical pore structures with both micropores and mesopores. This can be beneficial for the diffusion of large molecules, a desirable feature in applications such as drug delivery.
The following diagram illustrates the conceptual difference in framework formation when using a non-hindered versus a sterically hindered bipyridine ligand.
References
Application Notes and Protocols for the Formation of Copper Complexes with 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Introduction: The Significance of Sterically Hindered Bipyridine Ligands in Copper Coordination Chemistry
Copper complexes are at the forefront of research in catalysis, materials science, and drug development, owing to their rich redox chemistry and accessible coordination geometries. The choice of ligand is paramount in tuning the steric and electronic properties of the copper center, thereby dictating the complex's reactivity, stability, and photophysical behavior. Among the vast library of N-donor ligands, 2,2'-bipyridines are particularly prominent.
This application note focuses on the use of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (tmbp) in the formation of copper(I) and copper(II) complexes. The four methyl groups on the bipyridine backbone introduce significant steric hindrance around the metal center. This steric bulk influences the coordination geometry, prevents unwanted side reactions, and can enhance the stability of the resulting complexes. Understanding the protocols for the reliable and reproducible synthesis of these complexes is crucial for their application in diverse fields, from photoredox catalysis to the development of novel therapeutic agents.[1]
Understanding the Ligand: this compound (tmbp)
The methyl groups at the 4,4' positions of the bipyridine ring are electron-donating, increasing the electron density on the nitrogen atoms and enhancing the σ-donor properties of the ligand. The methyl groups at the 6,6' positions, adjacent to the coordinating nitrogen atoms, provide significant steric hindrance. This steric crowding can favor lower coordination numbers and distorted geometries, which can be beneficial in catalytic applications by creating open coordination sites for substrate binding.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative copper(I) and copper(II) complexes with this compound. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.
Protocol 1: Synthesis of a Homoleptic Copper(I) Complex: [Cu(tmbp)₂]PF₆
This protocol details the synthesis of a common and versatile Cu(I) complex, which often serves as a precursor for further reactions or as a catalyst itself. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of Cu(I) to Cu(II).
Materials:
-
[Cu(CH₃CN)₄]PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)
-
This compound (tmbp)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). This is crucial as Cu(I) is susceptible to oxidation by atmospheric oxygen.
-
Dissolution of Ligand: In the Schlenk flask, dissolve 2 equivalents of this compound in anhydrous dichloromethane.
-
Addition of Copper(I) Salt: To the stirring solution of the ligand, add 1 equivalent of [Cu(CH₃CN)₄]PF₆. The acetonitrile ligands are labile and will be readily displaced by the bidentate tmbp ligand.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can often be monitored by a color change.
-
Precipitation: After the reaction is complete, add anhydrous diethyl ether to the solution until a precipitate forms. Diethyl ether is a non-coordinating solvent in which the complex is insoluble, leading to its precipitation.
-
Isolation: Collect the precipitate by filtration under an inert atmosphere, wash with a small amount of diethyl ether, and dry under vacuum.
Causality of Choices:
-
[Cu(CH₃CN)₄]PF₆: This is a convenient and relatively air-stable source of Cu(I). The acetonitrile ligands are weakly coordinating and easily replaced.
-
Anhydrous Solvents: The use of anhydrous solvents is important to prevent the introduction of water, which could potentially coordinate to the copper center or facilitate oxidation.
-
Inert Atmosphere: Prevents the oxidation of the desired Cu(I) complex to the corresponding Cu(II) species.
Protocol 2: Synthesis of a Copper(II) Complex: [Cu(tmbp)Cl₂]
This protocol describes the synthesis of a simple Cu(II) complex. These types of complexes are often studied for their magnetic properties and potential as catalysts in oxidation reactions.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (tmbp)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolution of Copper Salt: Dissolve 1 equivalent of CuCl₂·2H₂O in ethanol in a round-bottom flask. The solution will have a characteristic blue-green color.
-
Dissolution of Ligand: In a separate beaker, dissolve 1 equivalent of this compound in ethanol. Gentle heating may be required to fully dissolve the ligand.
-
Reaction: Slowly add the ligand solution to the stirring solution of the copper salt. A color change is typically observed upon coordination of the ligand.
-
Heating (Optional): The reaction mixture can be gently heated to reflux for 1-2 hours to ensure complete reaction, although complex formation is often rapid at room temperature.
-
Crystallization: Allow the solution to cool to room temperature. Slow evaporation of the solvent will typically yield crystalline product. If the product precipitates immediately, it can be collected by filtration.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Causality of Choices:
-
CuCl₂·2H₂O: A common and inexpensive source of Cu(II). The water molecules are readily displaced by the tmbp ligand.
-
Ethanol: A good solvent for both the copper salt and the organic ligand, facilitating a homogeneous reaction.
Characterization of Copper-tmbp Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The following table summarizes typical characterization data for copper-tmbp complexes.
| Technique | [Cu(tmbp)₂]PF₆ (Cu(I)) | [Cu(tmbp)Cl₂] (Cu(II)) | Rationale and Interpretation |
| UV-Vis Spectroscopy | MLCT band around 450-500 nm | d-d transitions (weak) in the 600-900 nm region. Ligand-based π-π* transitions below 350 nm.[2] | The Metal-to-Ligand Charge Transfer (MLCT) band is characteristic of Cu(I)-diimine complexes. The d-d transitions in Cu(II) complexes are typically weak and broad. |
| ¹H NMR Spectroscopy | Diamagnetic, sharp signals. Protons on the bipyridine ring will be shifted upon coordination. | Paramagnetic, leading to broad or unobservable signals. | Cu(I) is a d¹⁰ metal ion and therefore diamagnetic. Cu(II) is a d⁹ metal ion, which is paramagnetic. |
| Mass Spectrometry | ESI-MS can be used to identify the [Cu(tmbp)₂]⁺ cation. | ESI-MS can be used to identify the parent ion or fragments. | Confirms the mass of the complex and its composition. |
| Cyclic Voltammetry | Reversible Cu(I)/Cu(II) redox couple. The potential is influenced by the solvent and supporting electrolyte.[3] | Shows the reduction of Cu(II) to Cu(I). | Provides information on the electrochemical properties and the stability of the different oxidation states. |
| X-ray Crystallography | Typically shows a distorted tetrahedral geometry around the copper center due to the steric bulk of the tmbp ligands. | Can adopt various geometries, including distorted square planar or trigonal bipyramidal.[4] | Provides definitive structural information, including bond lengths and angles. |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of copper-tmbp complexes.
References
The Role of 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Advancing Photocatalytic Hydrogen Production: Application Notes and Protocols
Introduction: The Significance of Ligand Design in Solar Fuel Generation
The global pursuit of clean and sustainable energy has positioned photocatalytic hydrogen production as a cornerstone of future energy systems. This process, which harnesses light energy to split water into hydrogen and oxygen, offers a promising avenue for generating a carbon-neutral fuel. At the heart of many efficient molecular photocatalytic systems lies a carefully orchestrated interplay between a photosensitizer, a catalyst, and a sacrificial electron donor. The ligand framework of the metallic complexes used as photosensitizers or catalysts is a critical determinant of the overall system's efficiency and stability. Among the vast library of ligands, 4,4',6,6'-tetramethyl-2,2'-bipyridine has emerged as a ligand of significant interest. The strategic placement of four electron-donating methyl groups on the bipyridine backbone profoundly influences the photophysical and electrochemical properties of the resulting metal complexes, making them highly effective in driving the hydrogen evolution reaction (HER).
This technical guide provides an in-depth exploration of the application of this compound in photocatalytic hydrogen production. We will delve into the mechanistic underpinnings of its function, present detailed experimental protocols for its use in homogeneous catalytic systems, and provide a summary of key performance metrics to guide researchers and drug development professionals in this dynamic field.
Mechanistic Insights: How this compound Enhances Catalysis
In a typical three-component photocatalytic system for hydrogen production, the process is initiated by the absorption of light by a photosensitizer (PS), often a ruthenium or iridium complex. The photosensitizer in its excited state (*PS) is then quenched, either oxidatively or reductively. In the more common reductive quenching pathway, the excited photosensitizer accepts an electron from a sacrificial electron donor (SED), generating a reduced photosensitizer (PS⁻) and an oxidized donor (SED⁺)[1][2]. This potent reducing agent, PS⁻, then transfers an electron to the hydrogen evolution catalyst, which is frequently a complex of an earth-abundant metal like cobalt or nickel[3][4]. The catalyst, upon receiving electrons and interacting with protons from the aqueous solution, facilitates the formation of molecular hydrogen.
The incorporation of this compound into the catalyst's (or photosensitizer's) structure offers several key advantages:
-
Enhanced Electron Density: The four methyl groups are electron-donating, which increases the electron density on the coordinated metal center. This electronic modification makes the metal center easier to reduce, a crucial factor for catalysts that need to accept electrons to become active for hydrogen evolution.
-
Tuning of Redox Potentials: The increased electron density on the metal center alters its redox potentials. For instance, in a cobalt or nickel catalyst, this can make the Co(II)/Co(I) or Ni(II)/Ni(I) reduction potential less negative, facilitating the electron transfer from the reduced photosensitizer.
-
Increased Stability: The methyl groups can enhance the stability of the metal complex, preventing ligand dissociation, which is a common deactivation pathway in photocatalytic systems, especially in aqueous environments.
-
Improved Solubility: The organic nature of the methyl groups can improve the solubility of the complex in the mixed aqueous/organic solvent systems often employed for photocatalytic hydrogen production.
The general photocatalytic cycle involving a molecular catalyst with a this compound ligand can be visualized as follows:
Caption: Generalized photocatalytic hydrogen evolution cycle.
Experimental Protocols: A Step-by-Step Guide
The following protocol describes a representative experimental setup for evaluating the photocatalytic hydrogen production activity of a system employing a molecular catalyst containing the this compound ligand. This protocol is based on commonly used procedures for similar bipyridine-based cobalt or nickel catalysts and should be optimized for specific complexes and experimental goals.
Materials and Reagents
-
Photosensitizer: Tris(2,2'-bipyridine)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) or a similar photosensitizer.
-
Catalyst: A cobalt or nickel complex of this compound. For example, [Co(tmbpy)(H₂O)₄]²⁺ or [Ni(tmbpy)(H₂O)₄]²⁺, which can be synthesized from the corresponding metal salt and the ligand.
-
Sacrificial Electron Donor: Ascorbic acid or triethanolamine (TEOA).
-
Solvent: A mixture of acetonitrile and water, or a purely aqueous buffer solution (e.g., acetate or phosphate buffer).
-
Proton Source: The aqueous component of the solvent or an added acid if required to adjust the pH.
-
Inert Gas: High-purity argon or nitrogen.
-
Glassware: A gas-tight photoreactor with a septum for sampling, quartz cuvettes, and standard laboratory glassware.
Instrumentation
-
Light Source: A solar simulator or a high-power LED lamp with a specific wavelength (e.g., 450 nm for [Ru(bpy)₃]²⁺).
-
Gas Chromatograph (GC): Equipped with a thermal conductivity detector (TCD) and a suitable column (e.g., molecular sieve 5Å) for hydrogen quantification.
-
UV-Vis Spectrophotometer: For characterizing the photosensitizer and catalyst and monitoring their stability.
-
pH Meter: For adjusting the pH of the reaction solution.
-
Gas-tight Syringes: For sampling the headspace of the photoreactor.
Experimental Workflow
Caption: Step-by-step experimental workflow for photocatalytic hydrogen production.
Detailed Protocol
-
Preparation of Reaction Solution:
-
In a typical experiment, a solution is prepared in a gas-tight photoreactor. For a total volume of 5 mL in a 1:1 (v/v) acetonitrile/water mixture, the final concentrations might be:
-
Photosensitizer ([Ru(bpy)₃]Cl₂): 0.1 mM
-
Catalyst (e.g., Co-tmbpy complex): 0.5 mM
-
Sacrificial Electron Donor (Ascorbic Acid): 0.1 M
-
-
The pH of the aqueous component should be adjusted to a desired value (e.g., pH 5) before mixing.
-
-
Degassing:
-
The photoreactor is sealed with a rubber septum.
-
The solution is purged with high-purity argon for at least 30 minutes to ensure anaerobic conditions. Oxygen is a quencher of the excited state of the photosensitizer and can also oxidize the reduced species, thus inhibiting hydrogen production.
-
-
Photolysis:
-
The photoreactor is placed in a constant temperature water bath to prevent any thermal effects on the reaction rate.
-
The solution is continuously stirred to ensure homogeneity.
-
The reaction is initiated by turning on the light source.
-
-
Hydrogen Quantification:
-
At specific time intervals (e.g., every 30 or 60 minutes), a 100 µL sample of the headspace gas is withdrawn using a gas-tight syringe.
-
The gas sample is immediately injected into a gas chromatograph (GC) to determine the amount of hydrogen produced.
-
A calibration curve for the GC should be prepared beforehand using known concentrations of hydrogen gas.
-
-
Data Analysis and Performance Metrics:
-
The amount of hydrogen evolved is plotted against irradiation time.
-
The Turnover Number (TON) is calculated as the number of moles of H₂ produced per mole of catalyst.
-
TON = (moles of H₂) / (moles of catalyst)
-
-
The Turnover Frequency (TOF) , a measure of the catalyst's efficiency, is the TON per unit of time, often calculated from the initial linear portion of the hydrogen evolution plot.
-
TOF = TON / time
-
-
The Quantum Yield (QY) for hydrogen production is the number of H₂ molecules produced per photon absorbed by the photosensitizer. This requires measuring the photon flux of the light source.
-
QY (%) = [ (2 × moles of H₂ produced) / (moles of photons absorbed) ] × 100
-
-
Quantitative Data and Performance Benchmarks
| Parameter | Typical Range for Substituted Bipyridine-based Co/Ni Catalysts | Significance |
| Turnover Number (TON) | 100 - 10,000+ | Indicates the stability and lifetime of the catalyst. Higher TONs are desirable. |
| Turnover Frequency (TOF) | 10 - 1,000+ h⁻¹ | Represents the intrinsic activity of the catalyst. A higher TOF signifies a faster catalyst. |
| Quantum Yield (QY) | 1% - 50%+ | Measures the efficiency of photon utilization in the overall process. |
Note: These values are indicative and can vary significantly based on the photosensitizer, sacrificial donor, solvent, pH, and light source used.
Conclusion and Future Outlook
The use of this compound as a ligand in molecular photocatalysis for hydrogen production represents a promising strategy for developing more efficient and robust systems. The electronic and steric properties imparted by the tetramethyl substitution contribute to enhanced catalytic activity and stability. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and optimize photocatalytic systems based on this versatile ligand.
Future research should focus on the synthesis and characterization of novel catalysts and photosensitizers incorporating this compound, with a particular emphasis on earth-abundant metals. Detailed kinetic and spectroscopic studies will be crucial for further elucidating reaction mechanisms and identifying rate-limiting steps. Ultimately, the continued development of ligand-modified molecular catalysts will play a pivotal role in advancing the field of artificial photosynthesis and realizing the potential of solar fuels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Hydrogen Evolving Molecular Cobalt(II)-Polypyridyl Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent findings and future directions in photosynthetic hydrogen evolution using polypyridine cobalt complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00476C [pubs.rsc.org]
Application Notes & Protocols: 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Advanced Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Concepts & Ligand Synthesis
Introduction to 4,4',6,6'-Tetramethyl-2,2'-bipyridine (tm-bpy)
This compound, hereafter referred to as tm-bpy, is a key derivative of 2,2'-bipyridine (bpy), a foundational bidentate chelating ligand in coordination chemistry.[1] The strategic placement of four methyl groups on the pyridine rings introduces significant steric and electronic modifications without compromising the fundamental N,N'-coordination pocket.
Molecular Structure:
-
Core: 2,2'-bipyridine, a planar aromatic system facilitating strong metal chelation and effective π-conjugation.
-
Substitution: Methyl groups at the 4,4' and 6,6' positions.
Key Advantages of Methyl Substitution:
-
Steric Hindrance: The methyl groups at the 6 and 6' positions, adjacent to the coordinating nitrogen atoms, provide steric bulk. This can prevent aggregation-caused quenching (ACQ) in the solid state or in concentrated solutions by physically inhibiting close intermolecular interactions between complexes. This is a critical feature for applications like Organic Light-Emitting Diodes (OLEDs).
-
Enhanced Solubility: The nonpolar methyl groups increase the ligand's and its corresponding metal complexes' solubility in organic solvents, which is highly advantageous for solution-based processing and purification.
-
Electronic Tuning: Methyl groups are weakly electron-donating. This inductive effect can raise the energy of the π* orbitals of the bipyridine ligand, which in turn can be used to fine-tune the energy of the Metal-to-Ligand Charge Transfer (MLCT) excited state, thereby altering the emission color and photophysical properties of the resulting metal complex.[2]
The Photophysics of tm-bpy Complexes: A Conceptual Overview
The luminescence in transition metal complexes, particularly those of d⁶ metals like Ruthenium(II) and Iridium(III), typically arises from a process called phosphorescence.[3] This involves transitions between electronic states of different spin multiplicities. A Jablonski diagram provides a clear illustration of this phenomenon.[4][5][6]
// Transitions
S0 -> S1 [label=" Absorption (Light In)\n10⁻¹⁵ s", color="#4285F4", fontcolor="#4285F4", arrowhead=vee, style=bold];
S1 -> T1 [label=" Intersystem Crossing (ISC)\n10⁻¹⁰-10⁻⁸ s", color="#FBBC05", fontcolor="#FBBC05", style=dashed, arrowhead=vee];
T1 -> S0 [label=" Phosphorescence (Light Out)\n10⁻⁶-10⁰ s", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style=bold, constraint=false];
S1 -> S0 [label=" Fluorescence\n10⁻⁹-10⁻⁷ s", color="#34A853", fontcolor="#34A853", style="dashed, invis"]; // Invisible edge for layout
// Annotations {rank=same; S0; } {rank=same; T1; } {rank=same; S1; } } enddot Figure 1: Simplified Jablonski diagram for phosphorescence.
Causality of Luminescence:
-
Absorption: The complex absorbs a photon, promoting an electron from a ground state orbital (often metal-centered, HOMO) to an excited singlet state (often ligand-centered, LUMO). This is the ¹MLCT state.
-
Intersystem Crossing (ISC): Due to the presence of a heavy metal atom (like Ir or Ru), strong spin-orbit coupling facilitates a highly efficient, non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).[3] This is a spin-forbidden process that is made possible by the heavy atom effect.
-
Phosphorescence: The electron in the triplet state is "trapped" because the direct return to the singlet ground state (S₀) is also spin-forbidden. This results in a much longer excited-state lifetime compared to fluorescence.[7][8] The eventual radiative decay from T₁ to S₀ releases a photon, and this emission is known as phosphorescence. The long lifetime of the triplet state is crucial for achieving high internal quantum efficiencies in OLEDs.[9]
Protocol: Synthesis of this compound (tm-bpy)
This protocol is based on a palladium-catalyzed dehydrogenative coupling of 2,4-dimethylpyridine.
Materials:
-
2,4-Dimethylpyridine (Lutidine)
-
10% Palladium on Carbon (Pd/C)
-
Toluene
-
Ethyl acetate
-
Standard reflux and filtration apparatus
-
Rotary evaporator
Procedure: [10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylpyridine (40 mL) and 10% Pd/C (5 g).
-
Dehydrogenative Coupling: Heat the mixture to reflux (approx. 160 °C) and maintain for 72 hours. The reaction mixture will darken.
-
Toluene Addition: After 72 hours, add toluene (40 mL) to the reaction and continue to reflux for an additional 1.5 hours. This helps to maintain a high temperature and solubilize the product.
-
Hot Filtration: Caution: Hot filtration of Pd/C can be pyrophoric if the catalyst becomes dry. While the solution is still hot, filter it through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst on the filter with hot toluene (2 x 30 mL).
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow solid residue.
-
Purification: Recrystallize the crude solid from ethyl acetate to obtain large, colorless crystals of this compound.
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR signals in CDCl₃ are singlets around δ 2.38 (6H), 2.59 (6H), 6.98 (2H), and 8.00 (2H).[10]
Section 2: Synthesis and Characterization of Luminescent Iridium(III) Complexes
Heteroleptic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine, ppy) and N^N is a diimine ligand like tm-bpy, are among the most successful phosphorescent emitters.[11]
Protocol: Synthesis of [Ir(ppy)₂(tm-bpy)]PF₆
This two-step protocol involves the initial synthesis of a chloro-bridged iridium dimer, followed by a bridge-splitting reaction with the tm-bpy ligand.
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)₂(μ-Cl)]₂
-
Materials: Iridium(III) chloride hydrate (IrCl₃·nH₂O), 2-phenylpyridine (ppy), 2-ethoxyethanol, deionized water.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine IrCl₃·nH₂O (1 equiv.) and 2-phenylpyridine (2.5 equiv.).
-
Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.
-
Heat the mixture to reflux (approx. 120-130 °C) and maintain for 18-24 hours. A yellow precipitate will form.
-
Cool the reaction to room temperature. Collect the yellow solid by vacuum filtration.
-
Wash the solid sequentially with methanol and diethyl ether to remove unreacted starting materials.
-
Dry the resulting yellow powder, [Ir(ppy)₂(μ-Cl)]₂, under vacuum. This dimer is often used in the next step without further purification.
-
Step 2: Synthesis of [Ir(ppy)₂(tm-bpy)]PF₆
-
Materials: [Ir(ppy)₂(μ-Cl)]₂ (from Step 1), this compound (tm-bpy), Dichloromethane (DCM), Methanol, Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆).
-
Procedure:
-
In a round-bottom flask, suspend the iridium dimer [Ir(ppy)₂(μ-Cl)]₂ (1 equiv.) and tm-bpy (2.2 equiv.) in a 2:1 mixture of DCM and methanol.
-
Heat the mixture to reflux (approx. 40-50 °C) for 2-4 hours. The solution should become clear and bright yellow-orange.
-
Monitor the reaction by TLC until the dimer spot disappears.
-
Cool the solution to room temperature and filter to remove any insoluble material.
-
Reduce the solvent volume by rotary evaporation.
-
Dissolve the residue in a minimum amount of methanol and add a saturated aqueous solution of NH₄PF₆ or KPF₆ dropwise.
-
A bright yellow precipitate of [Ir(ppy)₂(tm-bpy)]PF₆ will form immediately.
-
Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water, then with a small amount of cold diethyl ether.
-
Dry the final product under vacuum. Purity can be checked by ¹H NMR, Mass Spectrometry, and elemental analysis.
-
Protocol: Photophysical Characterization
Objective: To determine the key optical properties of the synthesized complex.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer (Fluorimeter)
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
-
Integrating sphere for quantum yield measurements
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the iridium complex in a spectroscopic grade, degassed solvent (e.g., dichloromethane or acetonitrile). Degassing (e.g., by several freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, a known quencher of triplet states.
-
Absorption Spectroscopy:
-
Record the UV-Vis absorption spectrum from ~250 nm to 600 nm.
-
Identify the intense bands in the UV region (<350 nm), which are typically due to π→π* intraligand (IL) transitions on the ppy and tm-bpy ligands.[9]
-
Identify the weaker, lower-energy bands in the visible region (>350 nm), which are characteristic of spin-allowed singlet metal-to-ligand charge-transfer (¹MLCT) transitions.[9]
-
-
Emission Spectroscopy:
-
Excite the sample at a wavelength corresponding to an MLCT absorption band (e.g., 380 nm).
-
Record the emission spectrum. The resulting broad, structured band is the phosphorescence from the ³MLCT state.[2] Note the wavelength of maximum emission (λₑₘ).
-
-
Luminescence Quantum Yield (Φ):
-
Use an integrating sphere to directly measure the absolute photoluminescence quantum yield (PLQY).
-
Alternatively, use a relative method by comparing the integrated emission intensity of the sample to a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in water, Φ = 0.028) under identical experimental conditions.
-
-
Emission Lifetime (τ):
-
Use a TCSPC system. Excite the sample with a pulsed laser or LED at a suitable wavelength.
-
Record the decay of the emission intensity over time at the λₑₘ.
-
Fit the decay curve to an exponential function to extract the lifetime (τ). For phosphorescent iridium complexes, lifetimes are typically in the range of hundreds of nanoseconds to several microseconds.
-
| Property | Typical Range for [Ir(ppy)₂(N^N)]⁺ Complexes | Significance |
| λₐₑₛ (MLCT) | 350 - 450 nm | Wavelengths for exciting the complex. |
| λₑₘ | 500 - 650 nm | Determines the color of the emitted light. |
| Quantum Yield (Φ) | 0.1 - 1.0 (10% - 100%) | Efficiency of converting absorbed photons to emitted photons. |
| Lifetime (τ) | 0.5 - 5.0 µs | Long lifetime is a hallmark of phosphorescence. |
Section 3: Applications and Protocols
Application: Phosphorescent Emitters in OLEDs
The high quantum yields and ability to harvest triplet excitons make tm-bpy-containing iridium complexes excellent candidates for the emissive layer (EML) in phosphorescent OLEDs (PHOLEDs).[12][13] The complex is typically doped at a low concentration into a host material to prevent self-quenching.[9]
// Annotations Light [shape=none, label="◄ Light Emission", fontcolor="#EA4335", fontsize=12]; EML -> Light [style=solid, arrowhead=none, color="#EA4335"]; } enddot Figure 3: Schematic of a multilayer phosphorescent OLED.
Protocol: Conceptual Fabrication of a Vapor-Deposited OLED
Objective: To illustrate the integration of the [Ir(ppy)₂(tm-bpy)]PF₆ complex into a device. Note: Actual fabrication requires specialized high-vacuum deposition equipment.
-
Substrate Preparation: Start with a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate. ITO serves as the transparent anode.
-
Hole Transport Layer (HTL): In a high-vacuum chamber (<10⁻⁶ Torr), thermally evaporate a layer (e.g., 40 nm) of a hole-transporting material (e.g., TAPC) onto the ITO.
-
Emissive Layer (EML): Co-evaporate a host material (e.g., TCTA) and the phosphorescent dopant, [Ir(ppy)₂(tm-bpy)]PF₆. The dopant concentration is critical and typically ranges from 5-15 wt%. The total EML thickness might be ~20 nm.[14]
-
Electron Transport Layer (ETL): Evaporate a layer (e.g., 40 nm) of an electron-transporting material (e.g., TmPyPB) on top of the EML.[14]
-
Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF, ~1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (Al, ~100 nm) to serve as the cathode.
-
Encapsulation: Encapsulate the device in an inert atmosphere to protect the organic layers from oxygen and moisture.
-
Testing: Characterize the device by measuring its current-voltage-luminance (I-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
Application: Luminescent Chemical Sensors
The luminescence of tm-bpy complexes can be sensitive to their chemical environment. Quenching or enhancement of the emission upon interaction with an analyte can be used for sensing applications.[15] Ruthenium(II) complexes are often preferred for aqueous sensing applications.
Principle: A Ru(II)-tm-bpy complex with an additional functional group (a receptor) can bind to a specific analyte (e.g., a metal ion or an anion). This binding event can alter the non-radiative decay pathways of the excited state, leading to a change in luminescence intensity or lifetime.[16] For example, binding of a quenching metal ion like Cu²⁺ to a receptor site can provide a non-radiative decay pathway, "turning off" the luminescence.[15]
Protocol: Anion Sensing via Luminescence Titration
Objective: To determine the binding affinity of a hypothetical sensor complex, [Ru(bpy)₂(tm-bpy-receptor)]²⁺, for a specific anion (e.g., Fluoride, F⁻).
-
Stock Solutions:
-
Prepare a stock solution of the ruthenium sensor complex (e.g., 1 mM in acetonitrile).
-
Prepare a stock solution of the analyte, e.g., Tetrabutylammonium fluoride (TBAF), (e.g., 10 mM in acetonitrile).
-
-
Titration Setup:
-
In a quartz cuvette, place a fixed volume and concentration of the sensor complex solution (e.g., 2 mL of a 10 µM solution, prepared by diluting the stock).
-
Record the initial emission spectrum of the sensor solution.
-
-
Titration:
-
Add small, precise aliquots of the analyte stock solution (e.g., 2 µL) to the cuvette.
-
After each addition, mix thoroughly and record the new emission spectrum.
-
Continue adding aliquots until the emission intensity no longer changes significantly (saturation).
-
-
Data Analysis:
-
Plot the luminescence intensity at the emission maximum as a function of the analyte concentration.
-
Analyze the resulting binding isotherm using a suitable model (e.g., Benesi-Hildebrand or non-linear curve fitting) to calculate the binding constant (Kₐ), which quantifies the sensor's affinity for the analyte.
-
References
- 1. biosynth.com [biosynth.com]
- 2. Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. horiba.com [horiba.com]
- 7. purechemistry.org [purechemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Ruthenium-Based Sensors [mdpi.com]
- 16. Photophysical, electrochemical and anion sensing properties of Ru(II) bipyridine complexes with 2,2'-biimidazole-like ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Bipyridine Ligands
Welcome to the Technical Support Center for the synthesis of substituted bipyridine ligands. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the common and complex challenges encountered in the synthesis of these vital chemical building blocks.
Bipyridine ligands are fundamental in coordination chemistry, catalysis, and materials science. However, their synthesis is often plagued by challenges such as low yields, difficult purifications, and persistent side reactions. This guide provides a structured approach to understanding and overcoming these hurdles, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to help you diagnose and solve problems based on common observational symptoms during your experiments.
Problem 1: Low or No Yield of the Desired Bipyridine Product
This is one of the most frequent issues. A systematic investigation is key to identifying the root cause.[1]
Possible Cause A: Catalyst Inhibition or Deactivation
The lone pair of electrons on the pyridine nitrogen, and especially on the bipyridine product, can coordinate strongly with the palladium catalyst, leading to the formation of inactive species and halting the catalytic cycle.[1][2] This is a well-documented challenge in pyridine chemistry.
-
Observational Symptom: The reaction stalls, and analysis (TLC, LC-MS) shows unreacted starting materials even after extended reaction times. The reaction mixture may turn black, indicating the precipitation of inactive palladium black.[3][4]
-
Solutions & Scientific Rationale:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and shielding it from inhibition. For pyridine substrates, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to promote the desired reaction pathway.[1][4]
-
Catalyst Loading: While not always ideal due to cost, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species, which can be critical for initiating the catalytic cycle effectively.[3]
-
Possible Cause B: Suboptimal Reaction Conditions
Cross-coupling reactions are sensitive to temperature, solvent, and the choice of base.
-
Observational Symptom: The reaction is sluggish, or multiple side products are observed on the TLC plate.
-
Solutions & Scientific Rationale:
-
Temperature Screening: Excessively high temperatures can lead to catalyst decomposition and side reactions, while temperatures that are too low may result in a slow or incomplete reaction.[1] A systematic screening of temperatures (e.g., in 10-20 °C increments) is recommended.
-
Solvent and Base Selection: The solvent must dissolve all reaction components, and the base is critical for the transmetalation step in Suzuki and other cross-coupling reactions.[1][5] A comparison of common conditions for Suzuki coupling is provided in the table below.
-
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | Aq. Na₂CO₃ or K₂CO₃ | Anhydrous K₃PO₄ | Anhydrous bases can minimize protodeboronation of boronic acids.[6] |
| Solvent | Dioxane/H₂O | Anhydrous Toluene or DMF | The choice of solvent affects solubility and reaction temperature. Anhydrous solvents are crucial when dealing with sensitive reagents.[6] |
Possible Cause C: Poor Quality of Reagents
The success of cross-coupling reactions is highly dependent on the purity of the starting materials, solvents, and reagents.
-
Observational Symptom: Inconsistent results between batches, or failure of a previously successful reaction.
-
Solutions & Scientific Rationale:
-
Use Anhydrous and Degassed Solvents: Oxygen can deactivate the Pd(0) catalyst.[1][7] Solvents should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Verify Starting Material Purity: Impurities in the starting materials can act as catalyst poisons.[1]
-
Problem 2: Significant Formation of Homocoupled Byproducts
Homocoupling, the formation of symmetrical bipyridines from the coupling of identical pyridine starting materials, is a common side reaction that reduces the yield of the desired unsymmetrical product and complicates purification.[2]
-
Observational Symptom: The appearance of a non-polar spot on the TLC plate corresponding to the homocoupled product. Mass spectrometry analysis of the crude reaction mixture will show a peak corresponding to the dimer of one of the starting materials.
-
Solutions & Scientific Rationale:
-
Rigorous Exclusion of Oxygen: The presence of oxygen is a primary driver of the homocoupling of boronic acids in Suzuki reactions.[5][8] Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) species that can promote homocoupling, without reducing the active catalyst.[9]
-
Stoichiometry Control: Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling pathway.
-
Problem 3: Difficulty in Product Purification
Substituted bipyridines and their byproducts often have similar polarities, making their separation by column chromatography challenging.[10] The removal of toxic tin byproducts from Stille couplings also requires special attention.[11]
-
Observational Symptom: Co-elution of the product and byproducts during column chromatography. Persistent impurities are observed in the NMR spectrum of the purified product.
-
Solutions & Scientific Rationale:
-
Solvent System Screening for Chromatography: Do not rely on a single solvent system. A systematic screening of different solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol) using TLC is crucial to find the optimal conditions for separation.
-
Alternative Stationary Phases: For challenging separations, consider using different stationary phases such as alumina or specialized ion-exchange resins.[2]
-
Removal of Tin Byproducts (Stille Coupling): To remove organotin impurities, wash the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[12] The fluoride ions will react with the tin byproducts to form insoluble and easily filterable solids. Alternatively, treatment with Py-HF solution can be effective.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for synthesizing unsymmetrical bipyridines?
A1: The "best" method depends on your specific substrates, functional group tolerance, and available resources.
-
Suzuki Coupling: Widely used due to the commercial availability and lower toxicity of boronic acids. However, it can be challenging due to the instability of 2-pyridylboronic acids and catalyst inhibition.[2][11]
-
Stille Coupling: Often provides high reactivity and can succeed where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts.[11][14]
-
Negishi Coupling: Known for its high yields and excellent functional group tolerance. The organozinc reagents are typically prepared in situ and are less toxic than organotin compounds.[14]
Q2: What is "palladium black" and how can I prevent its formation?
A2: Palladium black is a finely divided, catalytically inactive form of palladium metal that precipitates from the reaction mixture.[3] Its formation is a visual indicator of catalyst decomposition. It can be caused by high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio.[1] Using bulky, electron-rich phosphine ligands can help stabilize the active palladium species and prevent its aggregation into palladium black.[3]
Q3: I am trying to synthesize a chiral bipyridine ligand and am getting low enantioselectivity. What should I check first?
A3: For asymmetric syntheses, the first step is to ensure the enantiomeric purity of your chiral ligand. If you are synthesizing the ligand in-house, it must be rigorously purified and characterized. Next, optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. Finally, consider the possibility of racemization of the product under the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
This is a general starting point and should be optimized for specific substrates.[6]
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the halopyridine (1.0 equiv.), the pyridylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reaction Setup: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via cannula under a positive pressure of inert gas.
-
Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) under an inert atmosphere.
-
Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF), followed by the stannylpyridine (1.1 equiv.).
-
Execution: Heat the reaction mixture (typically to reflux) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. To remove tin byproducts, add a saturated aqueous solution of KF and stir vigorously for at least one hour. Filter the resulting precipitate and extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualized Workflows and Logic
Troubleshooting Decision Tree for Low Yield in Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sdlookchem.com [sdlookchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Catalytic Reactions with 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Welcome to the technical support center for 4,4',6,6'-Tetramethyl-2,2'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the stability and efficiency of their transition-metal-catalyzed reactions. Here, we address common challenges and provide in-depth, field-proven insights into leveraging the unique properties of this sterically hindered ligand to prevent catalyst deactivation.
Part 1: The Core Principle - Why Use a Bulky Bipyridine Ligand?
Catalyst deactivation is a primary cause of low yields, stalled reactions, and poor reproducibility in many catalytic processes, particularly in cross-coupling reactions.[1][2][3] One of the most common deactivation pathways for homogeneous catalysts is the formation of inactive metal aggregates or dimers. For instance, in nickel- or palladium-catalyzed cycles, catalytically active M(0) or M(II) species can aggregate to form inactive metal black or form stable, off-cycle dimeric structures that halt catalysis.[1][4]
The strategic design of this compound addresses this issue directly. The four methyl groups in the 4,4' and 6,6' positions create significant steric bulk around the metal center to which it coordinates. This steric shield physically prevents catalyst molecules from approaching each other, thereby inhibiting the dimerization and aggregation pathways that lead to deactivation.[5][6][7] This principle is particularly effective in reactions involving manganese, nickel, and other transition metals where such deactivation routes are prevalent.[1][5][8]
Mechanism of Steric Protection
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manganese Electrocatalysts with Bulky Bipyridine Ligands: Utilizing Lewis Acids To Promote Carbon Dioxide Reduction at Low Overpotentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manganese catalysts with bulky bipyridine ligands for the electrocatalytic reduction of carbon dioxide: eliminating dimerization and altering catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Intricacies of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (dmbpy) Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4',6,6'-tetramethyl-2,2'-bipyridine (dmbpy) metal complexes. The unique steric and electronic properties conferred by the four methyl groups on the bipyridine core present both opportunities for novel applications and challenges in synthesis and handling. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common stability issues encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique ligand?
The four methyl groups on the this compound (dmbpy) ligand introduce significant steric hindrance around the metal center upon coordination. This steric bulk can influence the geometry, stability, and reactivity of the resulting metal complexes.[1][2] The methyl groups are also electron-donating, which can affect the electronic properties of the complex, such as redox potentials and photophysical behavior.
Q2: Are dmbpy metal complexes generally less stable than their unsubstituted 2,2'-bipyridine counterparts?
The stability of dmbpy metal complexes is a nuanced topic and depends on several factors, including the metal ion, its oxidation state, and the coordination geometry. The steric clash between the methyl groups and other ligands can sometimes lead to weaker metal-ligand bonds and an increased propensity for ligand dissociation compared to analogous complexes with unsubstituted bipyridine.[3][4] However, in some cases, the steric bulk can also provide a protective kinetic barrier against decomposition pathways.
Q3: My dmbpy complex is air-sensitive. What are the common signs of decomposition?
Many organometallic complexes, including those with dmbpy, can be sensitive to air and moisture.[5][6] Common indicators of aerobic degradation include:
-
Color Change: A noticeable alteration in the color of the solid or its solution.
-
Precipitation: The formation of an insoluble material from a previously clear solution.
-
Spectroscopic Changes: Significant shifts or broadening of signals in NMR spectra, or changes in the absorption bands of UV-Vis spectra over time.[7]
-
Loss of Activity: For catalytic applications, a decrease in reaction rate or product yield.
Q4: How should I properly store my dmbpy metal complexes?
Given the potential for air sensitivity, it is recommended to store dmbpy metal complexes under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably in a freezer to minimize thermal decomposition.[8][9] If the complex is in solution, use a well-sealed vial with a septum for easy access with a syringe.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with dmbpy metal complexes.
Issue 1: Low Yield or No Product Formation During Synthesis
Symptoms:
-
After the reaction and workup, the isolated product yield is significantly lower than expected.
-
TLC or NMR analysis of the crude product shows mainly unreacted starting materials.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The bulky methyl groups on the dmbpy ligand can hinder its approach to the metal center, slowing down the coordination reaction.[10] | - Increase the reaction time and/or temperature to overcome the kinetic barrier.- Use a solvent that can better solvate the transition state.- Consider a different synthetic route that involves a less sterically demanding precursor. |
| Poor Quality of Reagents | Impurities in the dmbpy ligand or the metal salt can inhibit the reaction. | - Purify the dmbpy ligand by recrystallization or sublimation before use.- Use a high-purity metal precursor from a reliable source. |
| Inadequate Inert Atmosphere | If the metal precursor or the resulting complex is air-sensitive, exposure to oxygen or moisture can lead to decomposition.[5] | - Use proper Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the synthesis.[11][12][13]- Degas all solvents prior to use. |
Issue 2: Complex Decomposes During Purification
Symptoms:
-
The color of the solution changes during column chromatography or recrystallization.
-
The isolated product is impure, showing degradation products in the NMR or mass spectrum.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent-Induced Decomposition | The complex may be unstable in the solvent used for purification. For example, coordinating solvents like acetonitrile or DMSO can sometimes displace the dmbpy ligand. | - Choose a non-coordinating solvent for purification if possible.- Minimize the time the complex is in solution.- Perform purification at a lower temperature. |
| Silica Gel-Induced Decomposition | The acidic nature of silica gel can cause the decomposition of sensitive complexes during column chromatography. | - Use neutral or basic alumina for chromatography instead of silica gel.- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before use.- Consider alternative purification methods like recrystallization or precipitation. |
| Photodecomposition | Some dmbpy complexes, particularly those of ruthenium and other transition metals, can be light-sensitive.[7] | - Protect the reaction and purification setup from light by wrapping it in aluminum foil. |
Issue 3: Unexpected or Broad Peaks in the NMR Spectrum
Symptoms:
-
The ¹H NMR spectrum shows more peaks than expected for the desired product.
-
The NMR signals are broad and poorly resolved.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Isomers | The steric hindrance of the dmbpy ligand can sometimes lead to the formation of different geometric isomers (e.g., cis/trans or fac/mer) that are in slow exchange on the NMR timescale.[7] | - Record the NMR spectrum at a higher temperature to see if the peaks coalesce, indicating dynamic exchange.- Use 2D NMR techniques (e.g., COSY, NOESY) to help identify the different species. |
| Paramagnetic Impurities | The presence of a small amount of a paramagnetic species, often from the oxidation of the metal center, can cause significant broadening of the NMR signals.[7] | - Ensure the sample is prepared under an inert atmosphere.- Add a drop of a reducing agent (if compatible with your complex) to the NMR tube to quench any paramagnetic species. |
| Ligand Dissociation | In solution, the dmbpy ligand may be in equilibrium between a coordinated and uncoordinated state, leading to broad peaks or the appearance of free ligand signals. | - Record the NMR spectrum at a lower temperature to shift the equilibrium towards the coordinated complex.- Use a non-coordinating deuterated solvent. |
Experimental Protocols
Protocol 1: Assessing the Aerobic Stability of a dmbpy Metal Complex
This protocol provides a general method for evaluating the stability of your dmbpy complex in the presence of air using UV-Vis spectroscopy.
Materials:
-
Your purified dmbpy metal complex
-
Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of your dmbpy complex of a known concentration in the chosen solvent.
-
Immediately record the UV-Vis spectrum of the solution. This will be your t=0 reference.
-
Transfer an aliquot of the stock solution to a cuvette and leave it exposed to the ambient atmosphere.
-
Record the UV-Vis spectrum of the solution in the cuvette at regular time intervals (e.g., every 30 minutes for the first few hours, then every few hours).
-
Analyze the spectra for any changes in the position or intensity of the absorption bands. A decrease in the intensity of the metal-to-ligand charge transfer (MLCT) band is often a good indicator of decomposition.[14]
Data Presentation:
The results can be summarized in a table as follows:
| Time (hours) | Wavelength of MLCT peak (nm) | Absorbance at MLCT peak |
| 0 | 450 | 0.85 |
| 1 | 450 | 0.82 |
| 3 | 450 | 0.75 |
| 6 | 448 | 0.65 |
| 12 | 445 | 0.50 |
| 24 | 440 | 0.35 |
Note: This is example data. You should generate your own data based on your experiments.
Visualizations
Diagram 1: Potential Decomposition Pathway
Caption: A simplified schematic of potential decomposition pathways for dmbpy metal complexes.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of dmbpy metal complexes.
References
- 1. "Reactivity Of Methyl Diruthenium Complexes With Co And Bipyridine Liga" by Nina J. Bonde, Michael B. Hall et al. [scholarworks.uni.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Platinum Complexes from C–H Activation of Sterically Hindered [C^N] Donor Benzothiophene Imine Ligands: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Stabilization of reactive rare earth alkyl complexes through mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Enhance the Solubility of 4,4',6,6'-Tetramethyl-2,2'-bipyridine Derivatives
Introduction
Welcome to the technical support center for 4,4',6,6'-Tetramethyl-2,2'-bipyridine and its derivatives. These compounds are pivotal in coordination chemistry, catalysis, and materials science. However, their hydrophobic nature, stemming from the tetramethyl-substituted bipyridine core, frequently presents significant solubility challenges, particularly in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to overcome these solubility hurdles. We will explore the underlying principles of solubility and provide validated, step-by-step protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives so poorly soluble in water?
A1: The core structure consists of two pyridine rings, which are aromatic heterocycles, and four methyl groups.[1] The methyl groups (-CH3) are electron-donating and significantly increase the lipophilicity (oil-loving nature) of the molecule. This large, non-polar surface area resists interaction with polar water molecules, leading to low aqueous solubility.[2]
Q2: I'm seeing my compound precipitate out of my aqueous buffer. What's the most common reason?
A2: This typically occurs when a concentrated stock solution (usually in a water-miscible organic solvent like DMSO) is diluted into an aqueous buffer. If the final concentration of the compound exceeds its solubility limit in the buffer, it will precipitate.[3] This is often due to an insufficient amount of co-solvent in the final solution or a pH that does not favor the soluble, protonated form of the bipyridine.
Q3: Can I just heat the solution to dissolve my compound?
A3: Gentle heating can increase the rate of dissolution and the solubility limit.[3][4] However, this is often a temporary solution. The compound may precipitate out again as the solution cools to room temperature.[5] Furthermore, prolonged heating can risk thermal degradation of your compound. This method is best used to aid initial dissolution, but it should be combined with a more robust solubilization strategy for long-term stability.
Q4: What is the quickest method to try for improving solubility in an aqueous buffer?
A4: The two most direct methods are pH adjustment and using a co-solvent system.[6][7] Lowering the pH of the aqueous solution is often highly effective for bipyridine derivatives. If your experimental system can tolerate a small percentage of an organic solvent, preparing a concentrated stock in DMSO or ethanol and then diluting it into your buffer is also a rapid approach.[3]
Troubleshooting Guide & In-Depth Strategies
This section provides a detailed, question-and-answer-based approach to common and complex solubility problems, explaining the scientific rationale behind each recommended solution.
Strategy 1: Systematic Solvent Screening
Q: My compound won't dissolve in anything. How do I find a suitable solvent to even create a stock solution?
A: When dealing with a new or particularly insoluble derivative, a systematic solvent screening is the essential first step.[4] The goal is to test a range of solvents with varying polarities to identify one that can effectively solvate the molecule.
Causality: The principle of "like dissolves like" governs this process. The tetramethyl-bipyridine core has both non-polar (methyl groups, aromatic rings) and moderately polar (pyridine nitrogen atoms) characteristics. Therefore, solvents with intermediate polarity or a combination of polar and non-polar features often work best. For instance, while highly soluble in acidic aqueous solutions (pH < 2) due to protonation, its solubility in neutral water is very low.[8]
Table 1: Qualitative Solubility of a Model Bipyridine Derivative (4,4'-Dimethyl-2,2'-bipyridine)
| Solvent Class | Solvent | Solubility | Rationale & Comments |
| Polar Protic | Ethanol | Soluble | [8] The hydroxyl group can hydrogen bond, and the ethyl group provides some non-polar character. |
| Methanol | Moderately Soluble | [8] More polar than ethanol, may be slightly less effective for highly lipophilic derivatives. | |
| Acetic Acid | Soluble | [8] The acidic nature protonates the pyridine nitrogens, dramatically increasing solubility. | |
| Polar Aprotic | DMSO | Slightly Soluble | [8] A strong polar solvent, excellent for creating high-concentration stock solutions.[3] |
| DMF | Soluble | [9] Similar to DMSO, a powerful solvent for a wide range of organic compounds. | |
| Halogenated | Dichloromethane | Moderately Soluble | [8] Good for dissolving organic compounds but not miscible with water. |
| Chloroform | Slightly Soluble | [8] Similar properties to dichloromethane. | |
| Non-Polar | Toluene | Soluble | [8] The aromatic nature of toluene interacts well with the bipyridine rings. |
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Aliquot 1-2 mg of your this compound derivative into several small, clean glass vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., Ethanol) dropwise, starting with 100 µL.
-
Agitation: Vigorously vortex the vial for 30-60 seconds. If the solid has not dissolved, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Observation: Visually inspect the solution for any undissolved particles.[10]
-
Incremental Addition: If the solid remains, continue adding the solvent in 100 µL increments, vortexing/sonicating after each addition, up to a total volume of 1 mL.
-
Documentation: Record whether the compound is "freely soluble," "moderately soluble," "slightly soluble," or "insoluble" in that solvent.
-
Repeat: Repeat steps 2-6 for each solvent you wish to test from Table 1.
Strategy 2: pH Adjustment for Aqueous Solubility
Q: My experiment must be performed in an aqueous buffer, and organic solvents are not allowed. How can I increase solubility?
A: Adjusting the pH is the most powerful solvent-free strategy for ionizable compounds like bipyridine derivatives.[7][11] The nitrogen atoms on the pyridine rings are basic and can be protonated in acidic conditions.[12] This protonation creates a positively charged, more polar species that is significantly more soluble in water.[13][14]
Diagram: Mechanism of pH-Dependent Solubility
Caption: Equilibrium between neutral and protonated bipyridine.
Experimental Protocol: Solubility Enhancement via pH Adjustment
-
Suspension: Suspend the desired amount of your bipyridine derivative in your target volume of deionized water or buffer.
-
Initial Mixing: Stir the suspension vigorously with a magnetic stir bar.
-
Acidification: While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.[3]
-
Monitor Dissolution: Continue adding acid and stirring until the solid completely dissolves, resulting in a clear solution.
-
Final pH Measurement: Measure the final pH of the solution. This will give you an indication of the pH required to maintain the solubility of your compound at that concentration.
-
Buffering: For experimental stability, it is recommended to use a buffer system that maintains this acidic pH (e.g., a citrate or acetate buffer).
Strategy 3: Co-Solvent Systems
Q: My downstream application can tolerate a small amount of organic solvent (e.g., <1% DMSO). What is the best practice for this method?
A: Using a co-solvent is a very common and effective technique.[15] The strategy involves dissolving the compound at a high concentration in a water-miscible organic solvent where it is highly soluble (like DMSO or ethanol) and then carefully diluting this stock solution into the final aqueous medium.[3] The co-solvent helps to keep the compound solvated even in the predominantly aqueous environment.
Diagram: Co-Solvent Workflow for Working Solutions
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Experimental Protocol: Preparing a Solution with a Co-Solvent
-
Stock Solution Preparation:
-
Weigh the required amount of your bipyridine derivative.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-100 mM).
-
Vortex vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3] This is your stock solution.
-
-
Working Solution Preparation:
-
Add the required volume of your aqueous buffer to a new tube.
-
While vortexing or stirring the buffer, add the required volume of the stock solution to reach your target final concentration.
-
Crucial Step: The immediate and rapid mixing is vital to prevent localized high concentrations that can cause precipitation.[3]
-
Ensure the final concentration of the co-solvent is as low as possible, ideally below 1% (v/v), to minimize effects on the experimental system.
-
Strategy 4: Advanced Formulation Techniques
Q: I have tried pH adjustment and co-solvents, but I still face stability issues, or my system cannot tolerate these methods. What are my other options?
A: For the most challenging cases, advanced formulation strategies can be employed. These methods alter the physicochemical properties of the compound or its environment to enhance solubility.
-
Cyclodextrin Complexation: Cyclodextrins are carbohydrate polymers with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can encapsulate the poorly soluble bipyridine derivative, forming an inclusion complex where the hydrophobic part of the molecule is shielded from the water, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be water-soluble.[15][16] Recommended cyclodextrins include β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]
-
Solid Dispersions: This technique involves dispersing the compound in an inert, highly soluble carrier matrix at the solid-state.[17] The compound exists in an amorphous (non-crystalline) form within the matrix, which is more readily soluble than its crystalline counterpart.[11] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[18] The dispersion can be prepared by methods such as solvent evaporation or melt extrusion.[17][19]
-
Particle Size Reduction: By reducing the particle size of the solid compound, you increase its surface area-to-volume ratio.[2] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[16][20] Techniques like micronization or nanosuspension can be used to produce particles in the micrometer or nanometer range, significantly improving dissolution properties.[19][21]
Diagram: Decision-Making Flowchart for Solubility Enhancement
Caption: Decision workflow for selecting a solubilization strategy.
References
- 1. Bipyridine - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. m.youtube.com [m.youtube.com]
- 14. crcom.se [crcom.se]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. jddtonline.info [jddtonline.info]
- 18. tsijournals.com [tsijournals.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
Welcome to the technical support guide for the purification of 4,4',6,6'-Tetramethyl-2,2'-bipyridine (TMTB). This resource is designed for researchers, chemists, and drug development professionals who require high-purity TMTB for their work in catalysis, materials science, or as a ligand in complex chemical syntheses. Achieving high purity is critical as residual impurities can poison catalysts, quench luminescence, or lead to irreproducible results. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses initial strategic questions you may have before beginning the purification process.
Q1: What are the most common impurities I should expect after synthesizing TMTB?
Answer: The impurity profile of your crude TMTB is highly dependent on the synthetic route employed. However, common impurities typically fall into three categories:
-
Unreacted Starting Materials: If the synthesis involves the coupling of a pyridine derivative, such as 2,4-dimethylpyridine, residual starting material is a common contaminant.[1]
-
Catalyst Residues: Many coupling reactions used to synthesize bipyridines employ transition metal catalysts, such as palladium or nickel complexes.[2][3] Trace amounts of these metals can remain in the crude product and may require specific purification steps (like silica gel chromatography) for removal.
-
Reaction Byproducts: Homocoupling of starting materials or side reactions can lead to various structurally related bipyridine isomers or other undesired compounds. The initial crude product is often described as a yellow or brown solid residue before purification.[1]
Q2: What is the best initial purification technique for a first pass on crude TMTB?
Answer: For crude TMTB that appears relatively clean (e.g., a light yellow solid), recrystallization is an excellent and efficient first-pass technique. It is cost-effective and can significantly improve purity, often yielding large, colorless crystals if done correctly.[1] Ethyl acetate is a commonly cited solvent for this purpose.[1] If the crude material is a dark, oily residue with multiple components (as assessed by Thin Layer Chromatography), direct recrystallization may be ineffective, and starting with column chromatography would be a more logical choice.
Q3: How do I reliably assess the purity of my TMTB at each stage?
Answer: A multi-faceted approach is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): The simplest and quickest method. A single spot on a TLC plate (visualized under UV light) in multiple solvent systems is a good indicator of purity. It is essential for monitoring column chromatography.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the gold standard for confirming the structure and assessing purity. The proton NMR of pure TMTB shows a clean spectrum with characteristic singlets for the methyl and aromatic protons.[1] Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.
-
Melting Point Analysis: Pure TMTB has a sharp melting point reported in the range of 142-145°C.[1] A broad or depressed melting point is a classic sign of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and detection of trace impurities, HPLC is a powerful tool.[4][5]
Section 2: Troubleshooting Common Purification Techniques
This section provides solutions to specific problems you may encounter during purification.
Recrystallization Troubleshooting
Q: My TMTB won't crystallize from ethyl acetate. What should I do?
Answer: This is a common issue that can often be resolved by systematically addressing nucleation and supersaturation.
-
Causality: Crystallization requires a supersaturated solution and an initial nucleation event (the formation of the first small crystal). If the solution is not sufficiently concentrated or if nucleation is inhibited, the compound will remain dissolved. Oily impurities can also inhibit crystallization by coating nascent crystal surfaces.
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to create a more concentrated solution. You are aiming for a point where the solution is saturated at the boiling point of the solvent.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of pure TMTB, add it to the cooled solution to act as a template for further crystal growth.
-
-
Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a 4°C refrigerator or an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
"Oil Out" Problem: If the compound separates as an oil rather than a solid, it may be due to a high impurity load or too rapid cooling. Try redissolving the oil in a slightly larger volume of hot solvent and allowing it to cool much more slowly.
-
Q: My recrystallized product is still colored (yellow/brown). How can I get colorless crystals?
Answer: A persistent color indicates the presence of colored impurities that co-crystallize with your product.
-
Causality: Highly conjugated organic molecules or residual metal complexes often appear colored and can become trapped in the crystal lattice of your product.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the impure TMTB in the minimum amount of hot ethyl acetate. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Swirl the hot solution for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. Be cautious as the solution is hot and flammable.
-
Repeat Recrystallization: A second recrystallization of the colored crystals may be sufficient to leave the remaining impurities in the mother liquor.
-
Column Chromatography Troubleshooting
Q: I'm not getting good separation of TMTB from an impurity on my silica gel column. What should I do?
Answer: Poor separation is typically due to an improperly chosen mobile phase (eluent).
-
Causality: Separation on a silica gel column depends on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase.[6] If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica (low Rf values).
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, always find the optimal solvent system using TLC.[7] A good solvent system will give your target compound an Rf value of approximately 0.3.[7]
-
Solvent System Selection:
-
Starting Point: A mixture of ethyl acetate and hexanes is a good first choice for bipyridines of moderate polarity.[7]
-
Adjusting Polarity: If the Rf is too high, increase the proportion of the nonpolar solvent (hexanes). If the Rf is too low, increase the proportion of the polar solvent (ethyl acetate).
-
Alternative Solvents: If ethyl acetate/hexanes doesn't provide adequate separation between your product and an impurity, you must change the selectivity. Try a different solvent system, such as dichloromethane/methanol or one containing toluene, which can alter the interactions with the silica surface.[7]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent to remove nonpolar impurities, and then gradually increase the polarity of the eluent to release your target compound.[7]
-
Q: My compound is streaking on the TLC plate and the column. Why is this happening and how can I fix it?
Answer: Streaking is a classic sign of undesirable interactions between your compound and the stationary phase.
-
Causality: TMTB is a basic compound due to the lone pairs of electrons on its nitrogen atoms.[8] The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. The basic nitrogens on your TMTB can interact very strongly with these acidic sites, leading to poor peak shape and a "streak" rather than a compact spot or band.
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your eluent. This base will neutralize the acidic sites on the silica gel, allowing your basic TMTB to elute cleanly without streaking.
-
Use Deactivated Silica: You can purchase silica gel that has been pre-treated or "deactivated" with a base to reduce its acidity.
-
Check for Overloading: Applying too much sample to your TLC plate or column can also cause streaking. Ensure your sample is sufficiently diluted.
-
Sublimation & Acid-Base Extraction
Q: I'm trying to purify TMTB by sublimation, but it's decomposing. What are the optimal conditions?
Answer: Sublimation is a powerful technique for achieving high purity but requires careful control of temperature and pressure.[9][10]
-
Causality: Sublimation works by heating a solid under vacuum until it transitions directly into a gas, which then re-condenses as a pure solid on a cold surface. If the temperature is too high, the compound can decompose before it has a chance to sublime.
-
Troubleshooting Steps:
-
Lower the Temperature: Decomposition is a sign of excessive heat. Reduce the temperature of your sublimation apparatus.
-
Improve the Vacuum: A higher vacuum (lower pressure) allows sublimation to occur at a lower temperature. Ensure your vacuum pump is working efficiently and all seals on the apparatus are tight.
-
Perform a Small-Scale Test: Before committing your entire batch, test the sublimation on a small amount of material to find the ideal temperature and pressure range where the compound sublimes cleanly without visible decomposition.
-
Q: I performed an acid-base extraction, but my recovery is poor. What could have gone wrong?
Answer: Poor recovery from an acid-base extraction usually points to issues with pH or incomplete extraction.
-
Causality: This technique exploits the basicity of TMTB.[8] The compound is protonated in dilute acid (e.g., 1M HCl) to form a water-soluble salt, which moves to the aqueous layer. After neutralizing the aqueous layer with a base (e.g., NaOH), the free, neutral TMTB is regenerated and can be extracted back into an organic solvent.[3]
-
Troubleshooting Steps:
-
Ensure Complete Protonation/Deprotonation: Use a pH meter or pH paper to confirm the pH at each step. The aqueous layer should be distinctly acidic (pH < 2) during the initial extraction and distinctly basic (pH > 12) before back-extraction.
-
Perform Multiple Extractions: Perform several extractions with smaller volumes of solvent rather than one large extraction. For example, extracting three times with 30 mL of dichloromethane is more efficient than extracting once with 90 mL.
-
Check for Emulsions: Emulsions (stable mixtures of the organic and aqueous layers) can form at the interface, trapping your compound. They can often be broken by adding a small amount of brine (saturated NaCl solution).
-
Section 3: Standard Operating Protocols
Protocol 1: Recrystallization from Ethyl Acetate
-
Dissolution: Place the crude TMTB (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding ethyl acetate dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the purified colorless crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC (e.g., 20% Ethyl Acetate in Hexanes + 0.5% Triethylamine) to achieve an Rf of ~0.3 for TMTB.
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude TMTB in the minimum possible amount of the eluent or a stronger solvent like dichloromethane. Carefully apply this concentrated solution to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure TMTB.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified TMTB.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the state of the crude product.
Caption: Decision tree for selecting a TMTB purification strategy.
Diagram 2: Column Chromatography Troubleshooting Workflow
This diagram outlines the steps to diagnose and solve poor separation during column chromatography.
Caption: Workflow for troubleshooting column chromatography issues.
Section 5: Data Summary Table
| Purification Technique | Primary Application | Key Advantages | Potential Challenges | Recommended Solvents/Conditions |
| Recrystallization | Removing moderate amounts of soluble impurities from a solid. | High throughput, cost-effective, can yield very pure material. | May not remove closely related impurities; risk of "oiling out"; potential for low yield. | Ethyl Acetate[1] |
| Column Chromatography | Separating complex mixtures; removing baseline impurities. | Highly versatile, excellent separation power, applicable to most mixtures. | Labor-intensive, consumes large solvent volumes, potential for compound streaking. | Hexanes/Ethyl Acetate or CH₂Cl₂/Methanol, often with 0.1-1% Et₃N.[7] |
| Acid-Base Extraction | Removing neutral or acidic impurities from the basic TMTB product. | Excellent for removing specific types of impurities; scalable. | Risk of emulsion formation; requires multiple steps; potential for poor recovery if pH is not controlled. | Aqueous: 1M HCl, 1M NaOH. Organic: Dichloromethane, Ethyl Acetate.[3][8] |
| Sublimation | Final polishing step to achieve very high purity; removing non-volatile impurities. | Can yield exceptionally pure product; solvent-free. | Low throughput; not suitable for thermally unstable compounds; requires specialized equipment. | High vacuum (<1 Torr) and carefully controlled temperature below melting point.[9] |
References
- 1. prepchem.com [prepchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 4444-27-3 | this compound | Pyridines | Ambeed.com [ambeed.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4,4′-二甲基-2,2′-联吡啶 99.5%, purified by sublimation | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Bipyridine Complexes
Welcome to the technical support center for the characterization of bipyridine (bpy) metal complexes. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of these versatile compounds. The question-and-answer format directly addresses specific issues to provide clear, actionable solutions grounded in established scientific principles.
Part 1: Synthesis and Purification Pitfalls
The foundation of reliable characterization is a pure, well-defined compound. Issues at this initial stage will cascade and complicate all subsequent analyses.
FAQ 1: My synthesis of a substituted bipyridine complex is giving low yields and a mixture of products. What's going wrong?
Answer: Low yields and product mixtures are common frustrations, often stemming from several factors:
-
Ligand Purity and Synthesis Route: The purity of the bipyridine ligand itself is paramount. Impurities can inhibit complex formation or lead to side reactions[1]. Furthermore, the synthesis of the ligand can be challenging; bipyridine products can coordinate to the metal catalyst used in coupling reactions (e.g., Suzuki or Stille coupling), leading to decreased catalytic activity and lower yields[2][3].
-
Troubleshooting:
-
Verify Ligand Purity: Always re-characterize commercial or synthesized ligands (by NMR, GC-MS, melting point) before use.
-
Optimize Synthesis: If synthesizing the ligand, consider catalyst systems known to be more resistant to product inhibition. For example, using specific palladium catalysts with imidazolium salt ligands has been shown to achieve high turnover numbers[2].
-
-
-
Formation of Isomers: If you are using an unsymmetrically substituted bipyridine ligand to create a tris-chelate complex (e.g., [Ru(L)3]2+), the formation of both facial (fac) and meridional (mer) geometric isomers is highly probable[4][5]. These isomers often have very similar properties, making them difficult to separate and resulting in what appears to be an impure product mixture.
-
Troubleshooting:
-
Reaction Conditions: The ratio of fac to mer isomers can sometimes be influenced by reaction temperature and solvent[5]. Experiment with different conditions.
-
Steric Hindrance: The relative yield of the facial isomer tends to decrease as the steric bulk of the ligand's substituents increases[4][5]. This can be used strategically to favor the meridional isomer.
-
-
-
Reaction Conditions: Harsh conditions (e.g., high temperatures for extended periods) can cause ligand decomposition[1]. For air-sensitive metals (e.g., Fe(II), Ni(I)), reactions must be performed under a strictly inert atmosphere to prevent oxidation[6][7].
FAQ 2: I'm struggling to purify my tris-bipyridine complex. Column chromatography isn't working and recrystallization yields a mixture.
Answer: This is a classic challenge, especially when dealing with isomeric mixtures of charged complexes.
-
The Isomer Problem: Fac and mer isomers of tris-bipyridine complexes often co-crystallize, meaning that fractional crystallization is frequently ineffective for their separation[4][5].
-
Chromatographic Solutions: Standard silica gel chromatography is often unsuitable for charged metal complexes. The best method for separating these types of isomers is cation-exchange column chromatography [4].
-
Stationary Phase: SP Sephadex C-25 is a commonly used resin for this purpose.
-
Eluent: An aqueous solution of a salt with a bulky, coordinating anion, such as sodium toluene-4-sulfonate, is often used to displace the complexes from the column[4].
-
Pitfall: Be aware that chiral interactions with the support can sometimes inhibit the separation of geometric isomers, especially if you are also trying to resolve enantiomers[4][5].
-
Part 2: Spectroscopic Characterization Pitfalls
Spectroscopy is the workhorse for characterizing bipyridine complexes, but spectra can be easily misinterpreted.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Answer: Not necessarily. This is a hallmark of paramagnetism. If your metal center is paramagnetic (i.e., has unpaired electrons, e.g., Co(II), some Fe(II/III) states, Ni(I)), this will dramatically affect the NMR spectrum[1][8].
-
Causality: The unpaired electrons create a strong local magnetic field that interacts with the nuclear spins of the ligand protons. This electron-nucleus hyperfine interaction leads to two primary effects:
-
Large Chemical Shifts (Hyperfine Shifts): Signals are shifted far outside the typical diamagnetic window (0-10 ppm)[9].
-
Rapid Nuclear Relaxation: The fluctuating magnetic field from the electron causes the nuclear spins to relax very quickly. This leads to significant line broadening (short T2) and can make signals difficult to detect (short T1)[8][10].
-
-
Troubleshooting & Validation:
-
Check the Metal's Electronic State: Confirm the expected oxidation and spin state of your metal.
-
Widen the Spectral Window: Acquire the spectrum over a much larger range (e.g., -50 to 150 ppm) to find the shifted peaks.
-
Optimize Acquisition Parameters: Use shorter relaxation delays (d1) and faster pulsing to account for the rapid relaxation.
-
Variable Temperature (VT) NMR: Paramagnetic shifts are highly temperature-dependent (often following the Curie Law). Acquiring spectra at different temperatures can help confirm the presence of paramagnetism and aid in signal assignment[1].
-
Rule out Oxygen Contamination: Dissolved paramagnetic oxygen (O₂) can cause line broadening, though usually less severe. Degassing your NMR sample by bubbling an inert gas (N₂ or Ar) through it can eliminate this possibility[11].
-
Answer: If paramagnetism is ruled out, a complex spectrum typically points to the presence of multiple, distinct chemical species in solution.
-
Geometric Isomers: As discussed in the synthesis section, if you have a mixture of fac and mer isomers, you will see a separate set of peaks for each distinct chemical environment[1]. The lower symmetry of the mer isomer will typically result in a more complex spectrum than the higher symmetry fac isomer.
-
Ligand Exchange: The complex may be undergoing dynamic exchange with the solvent or other species in solution, leading to broadened or averaged signals[1].
-
Asymmetric Coordination: Even in a single isomer, if the coordination around the metal is asymmetric, protons on the bipyridine ligand that appear equivalent in the free ligand will become inequivalent in the complex, splitting into separate signals[12].
-
Sample Purity: Ensure the complex is as pure as possible.
-
Solvent Selection: Use a well-dried, deuterated solvent.
-
Degassing: Prepare the sample in a glovebox or degas the solution using 3-5 freeze-pump-thaw cycles or by bubbling argon through the solution for 10-15 minutes to remove dissolved O₂[11].
-
Seal the Tube: Use a J. Young tube or seal the NMR tube with a tight-fitting cap and Parafilm to prevent re-entry of air.
-
Initial Acquisition: Run a standard ¹H NMR with a very wide spectral width (e.g., 200 ppm) and a small number of scans to quickly check for highly shifted peaks.
-
Optimization: Adjust the spectral width, relaxation delay, and number of scans based on the initial spectrum to obtain a high-quality result.
B. UV-Visible (UV-Vis) Spectroscopy
Answer: This is a clear indication that your complex is unstable under the experimental conditions. Bipyridine complexes can be sensitive to air, light, or the solvent itself.
-
Aerobic (In)stability: Many complexes, especially those with redox-active metals, can be oxidized by atmospheric oxygen. This often results in a dramatic color change and a corresponding change in the UV-Vis spectrum[6]. The characteristic Metal-to-Ligand Charge Transfer (MLCT) bands are particularly sensitive to the metal's oxidation state[13].
-
Solvent Interaction: The solvent can sometimes coordinate to the metal, displacing a ligand and causing decomposition or a change in the coordination sphere[1][6]. This is especially true for more labile complexes. Comparing spectra in coordinating vs. non-coordinating solvents can diagnose this issue.
-
Photodegradation: Some bipyridine complexes are photosensitive and can degrade upon exposure to ambient light.
This protocol allows you to quantify the stability of your complex in the presence of air.
-
Preparation: Synthesize and purify your bipyridine complex under inert conditions.
-
Solution: Prepare a solution of the complex in a spectroscopic grade solvent to a concentration that gives a maximum absorbance between 1 and 1.5.
-
Initial Spectrum (t=0): Immediately after preparation, record an initial UV-Vis spectrum. This is your baseline.
-
Exposure: Expose the solution in the cuvette to air.
-
Monitoring: Record subsequent spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly)[6].
-
Analysis: Analyze the spectra for changes in the wavelength of maximum absorption (λmax) and absorbance intensity. A decrease in the intensity of a key MLCT band or the growth of new bands indicates decomposition[6].
Answer: The electronic spectrum of a bipyridine complex is typically composed of two main types of transitions. Misassignment is a common pitfall.
-
π-π* Transitions: These are high-energy (short wavelength, typically <300 nm) absorptions that are localized on the bipyridine ligand itself. They are analogous to the transitions seen in the free ligand[14].
-
Metal-to-Ligand Charge Transfer (MLCT) Bands: These are lower-energy (longer wavelength, often in the visible region) transitions where an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital[13][15]. These bands are responsible for the intense colors of many bipyridine complexes and are highly sensitive to the nature of the metal, its oxidation state, and the ligand substituents[15][16].
| Observation | Potential Cause | Explanation |
| Red Shift (to longer λ) in MLCT | More electron-donating groups on bpy | Stabilizes the π* orbitals, lowering the transition energy. |
| Red Shift (to longer λ) in MLCT | More polar solvent (Solvatochromism) | Polar solvents can stabilize the charge-separated excited state.[17] |
| Blue Shift (to shorter λ) in MLCT | More electron-withdrawing groups on bpy | Destabilizes the π* orbitals, increasing the transition energy.[16] |
| New bands appear over time | Decomposition / Reaction | The product has a different electronic structure.[6] |
Table 1: Common UV-Vis Spectral Shifts and Their Interpretation.
C. Luminescence Spectroscopy
Answer: The luminescence of complexes like [Ru(bpy)3]2+ is famously sensitive to its environment. Quenching, the process where the excited state is deactivated by another species, is the most common culprit.
-
Quenching by Oxygen: The excited triplet state of many Ru(II) complexes is efficiently quenched by paramagnetic molecular oxygen (O₂)[18]. This is a primary reason for weak emission in non-degassed solutions.
-
Self-Quenching/Concentration Quenching: At high concentrations, excited complexes can be quenched by ground-state complexes. This can be diagnosed by measuring luminescence at several different concentrations. Diluting the sample should lead to an increase in the observed lifetime and quantum yield. Incorporating bulky substituents (e.g., di-tert-butyl) on the bipyridine ligands can sterically hinder this process and reduce self-quenching[19].
-
Quenching by Other Species: Other molecules in the solution, including counter-ions or impurities, can act as quenchers through energy transfer or electron transfer mechanisms[20][21].
Troubleshooting Flowchart for Luminescence Issues
Caption: Troubleshooting logic for diagnosing luminescence problems.
Part 3: Electrochemical Characterization Pitfalls
Cyclic Voltammetry (CV) is essential for probing the redox properties of bipyridine complexes, but the data can be misleading.
Question: My cyclic voltammogram shows an irreversible or quasi-reversible wave. What does this mean for my complex?
Answer: A chemically irreversible wave in CV means that the species generated after the electron transfer is unstable on the timescale of the experiment and undergoes a subsequent chemical reaction.
-
Causality: For a bipyridine complex, this could mean:
-
Ligand Dissociation: The change in oxidation state (e.g., reducing Cu(II) to Cu(I)) can lead to a change in the preferred coordination number, causing one or more bipyridine ligands to dissociate[22].
-
Decomposition: The oxidized or reduced form of the complex may simply be chemically unstable under the electrochemical conditions and decompose[23].
-
-
Validation:
-
Vary the Scan Rate: If you increase the scan rate, you decrease the time available for the follow-up chemical reaction. If the wave becomes more reversible at faster scan rates, it confirms that the process is coupled to a chemical reaction.
-
Spectroelectrochemistry: Combining UV-Vis spectroscopy with electrochemistry allows you to directly observe the species being generated at the electrode surface and identify any decomposition products[17].
-
Question: How do I know if a redox event is metal-centered or ligand-centered?
Answer: This is a critical and often non-trivial question, as bipyridine ligands are "non-innocent," meaning they can be readily oxidized or reduced themselves[13][23].
-
General Rules of Thumb:
-
Pitfall: These are not hard-and-fast rules. Some systems exhibit extensive ligand-based redox activity, where the metal's oxidation state remains constant over several electron transfers[23].
-
Definitive Characterization:
-
Computational Chemistry (DFT): Calculating the molecular orbitals can reveal whether the HOMO (for oxidation) and LUMO (for reduction) are primarily metal-based or ligand-based in character[15][23].
-
Spectroelectrochemistry: The UV-Vis spectrum of the reduced species will show characteristic changes. A ligand-based reduction often leads to the bleaching of the MLCT band and the appearance of new bands corresponding to the bipyridine radical anion.
-
EPR Spectroscopy: If you generate a species with an odd number of electrons (e.g., by a one-electron reduction of a diamagnetic complex), EPR spectroscopy can definitively show where the unpaired electron resides.
-
Part 4: Structural and Compositional Analysis
A. Mass Spectrometry (MS)
Answer: Electrospray ionization mass spectrometry (ESI-MS) of coordination complexes is more complex than for simple organic molecules[24]. The observed spectrum is highly dependent on the instrument conditions.
-
In-Source Fragmentation: Applying too much energy in the ESI source can cause the complex to fragment. A common fragmentation pathway is the loss of one or more bipyridine ligands[25][26].
-
Troubleshooting: Reduce the cone voltage or other in-source fragmentation parameters to get more of the intact molecular ion[27].
-
-
Adduct Formation: It is common to see peaks corresponding to the molecular ion plus a solvent molecule or a counter-ion (e.g., [M+Na]+, [M+Cl]-)[12]. This is a normal part of the ESI process.
-
Multiply Charged Species: If your complex is, for example, [Ru(bpy)3]2+, you should look for a peak at an m/z corresponding to half its total mass. Fragmentation of these multiply charged ions can be complex, sometimes producing product ions with a higher m/z than the precursor[24].
-
Redox Changes: The ESI process can sometimes oxidize or reduce the metal center, leading to unexpected peaks[24].
| Common MS Observation | Likely Cause | Troubleshooting Step |
| Peak corresponding to [M-bpy] | In-source fragmentation | Lower cone/fragmentor voltage. |
| Peak corresponding to [M+Na]+ | Salt adduct formation | This is common; note it in the assignment. |
| Peak at m/2 | Doubly charged ion [M]2+ | Expected for dicationic complexes. |
| Multiple peaks with complex isotope pattern | Presence of multiple species (isomers, impurities) | Re-purify the sample. |
Table 2: Common ESI-MS Pitfalls for Bipyridine Complexes.
B. X-ray Crystallography
Answer: Growing diffraction-quality crystals is often the biggest bottleneck in structural characterization.
-
Purity is Key: Even small amounts of impurities (including isomers!) can inhibit crystal growth. Ensure your sample is of the highest possible purity.
-
Counter-ion and Solvent Effects: The choice of counter-ion and crystallization solvent has a massive impact. Systematically screen different counter-ions (e.g., PF₆⁻, ClO₄⁻, BF₄⁻, OTf⁻) and a wide range of solvent systems (e.g., vapor diffusion of an anti-solvent like ether into a solution of the complex in acetonitrile or methanol).
-
Temperature: Controlling the temperature of crystallization (e.g., performing it slowly at 4°C) can improve crystal quality.
Answer: While it could be a real structural feature, it's often an artifact of the refinement that needs careful consideration.
-
Disorder: Bipyridine ligands, counter-ions, and solvent molecules are often disordered in the crystal lattice. This is a common issue and requires careful modeling during the crystallographic refinement.
-
Stacking Interactions: Bipyridine complexes, especially square-planar ones, often exhibit significant π-π stacking interactions in the solid state, which can influence the observed geometry[28].
-
Jahn-Teller Distortion: For certain electron configurations (e.g., Cu(II)), Jahn-Teller distortion can lead to elongated axial bonds, which is a real and expected electronic effect[29]. Always consider the electronic structure of your metal when evaluating bond lengths.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 4. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Complexation of different transition metals with 4,4'-dimethyl-2,2'-bipyridine: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Spectroscopic (UV/VIS, resonance Raman) and spectroelectrochemical study of platinum(II) complexes with 2,2′-bipyridine and aromatic thiolate ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. stemed.site [stemed.site]
- 19. chem.cmu.edu [chem.cmu.edu]
- 20. researchgate.net [researchgate.net]
- 21. columbia.edu [columbia.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. web.uvic.ca [web.uvic.ca]
- 25. gentechscientific.com [gentechscientific.com]
- 26. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
Validation & Comparative
A Tale of Two Ligands: A Senior Application Scientist's Guide to 4,4',6,6'-Tetramethyl-2,2'-bipyridine and 4,4'-di-tert-butyl-2,2'-bipyridine
For the discerning researcher in catalysis, materials science, and drug development, the choice of a ligand is a pivotal decision that profoundly influences experimental outcomes. Within the versatile family of bipyridine ligands, 4,4',6,6'-Tetramethyl-2,2'-bipyridine (Me₄bpy) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) stand out as two of the most frequently employed workhorses. While structurally similar, their nuanced differences in steric bulk and electronic properties lead to distinct performance characteristics. This guide provides an in-depth, objective comparison of these two essential ligands, supported by experimental data and practical insights to empower you in your research endeavors.
At a Glance: Structural and Physicochemical Properties
The key distinction between Me₄bpy and dtbbpy lies in the nature and placement of their alkyl substituents on the 2,2'-bipyridine core. Me₄bpy features four methyl groups at the 4,4' and 6,6' positions, whereas dtbbpy possesses two bulkier tert-butyl groups at the 4,4' positions. These seemingly minor variations give rise to significant differences in their steric and electronic profiles.
| Property | This compound (Me₄bpy) | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) |
| Molar Mass | 212.30 g/mol [1] | 268.41 g/mol [2] |
| Appearance | White to off-white solid | White crystalline solid[3] |
| Melting Point | 144-145 °C[4] | 159-161 °C[3] |
| Solubility | Soluble in common organic solvents | Enhanced solubility in organic solvents |
| Steric Hindrance | Moderate | High |
| Electronic Effect | Electron-donating (inductive effect) | Strongly electron-donating (inductive effect) |
The Decisive Factors: Steric and Electronic Effects Explained
The performance of a ligand in a metal complex is fundamentally governed by its steric and electronic characteristics. Understanding these properties for Me₄bpy and dtbbpy is crucial for predicting their behavior in catalytic cycles and their influence on the photophysical properties of their complexes.
Electronic Properties
Both methyl and tert-butyl groups are electron-donating, enriching the electron density of the bipyridine ring system. This increased electron density on the nitrogen atoms enhances their σ-donating ability, leading to more stable metal complexes. The two tert-butyl groups in dtbbpy exert a stronger inductive effect than the four methyl groups in Me₄bpy, making dtbbpy the more electron-rich ligand. This enhanced electron-donating character can have several consequences:
-
Stabilization of Higher Oxidation States: The increased electron density at the metal center can stabilize higher oxidation states, which can be beneficial in certain catalytic cycles.
-
Tuning of Redox Potentials: The electron-donating nature of the ligands makes the metal center easier to oxidize. This is reflected in the redox potentials of their corresponding metal complexes. For instance, copper complexes with more electron-donating ligands exhibit lower Cu(II)/Cu(I) redox potentials.[5][6]
-
Modulation of Photophysical Properties: In photoredox catalysis, the electronic properties of the ligand influence the energy of the metal-to-ligand charge transfer (MLCT) excited state, affecting the absorption and emission spectra of the complex.[7][8]
Steric Hindrance
The most apparent difference between the two ligands is the steric bulk of their substituents. The tert-butyl groups of dtbbpy are significantly larger than the methyl groups of Me₄bpy. This has profound implications for the coordination chemistry and catalytic activity of their metal complexes.
-
Coordination Geometry: The bulky tert-butyl groups can influence the coordination geometry around the metal center, potentially leading to distorted structures.[9]
-
Substrate Accessibility: The steric hindrance can control the access of substrates to the metal's active site, influencing selectivity. In some cases, this can be advantageous, preventing unwanted side reactions.
-
Catalyst Stability: The bulky groups can encapsulate the metal center, protecting it from decomposition pathways and potentially increasing catalyst longevity.
References
- 1. This compound | 4444-27-3 [sigmaaldrich.com]
- 2. 4,4'-Di-tert-butyl-2,2'-bipyridine | 72914-19-3 | FD07160 [biosynth.com]
- 3. 4,4'-Di-tert-butyl-2,2'-bipyridine--A useful ligand in chemical reactions_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Characterization of Copper Complexes Featuring a Redox-Active ONO Ligand in Three Molecular Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the copper(II)/copper(I) redox potential for more robust copper-catalyzed C—N bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Physical and Photophysical Properties of Monometallic and Bimetallic Ruthenium(II) Complexes Containing Structurally Altered Diimine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural comparison of CuII complexes in atom transfer radical polymerization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
validation of computational models for bipyridine compounds
A Comprehensive Guide to the Validation of Computational Models for Bipyridine Compounds
Introduction
Bipyridine and its derivatives represent a cornerstone in coordination chemistry, finding extensive applications in catalysis, materials science, and pharmaceutical development.[1] The predictive power of computational modeling is invaluable for designing novel bipyridine-based molecules with tailored properties, accelerating the pace of discovery. However, the reliability of these in silico predictions hinges on rigorous validation against experimental data. This guide provides an in-depth comparison of computational methods for modeling bipyridine compounds and outlines gold-standard experimental protocols for their validation, tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Computational Methods
The choice of computational method is a critical decision that balances accuracy against computational cost. Here, we compare the performance of three major classes of methods for modeling bipyridine compounds: Density Functional Theory (DFT), semi-empirical methods, and molecular mechanics.
Density Functional Theory (DFT): The Gold Standard
DFT has emerged as the most widely used and generally reliable method for studying the geometry and electronic properties of bipyridine compounds and their metal complexes.[2] Its strength lies in providing a good compromise between accuracy and computational expense.
Geometric Validation
The accuracy of a computational model begins with its ability to reproduce the molecule's three-dimensional structure. For 2,2'-bipyridine, the key geometric parameters are the bond lengths, bond angles, and the dihedral angle between the two pyridine rings. In the solid state, 2,2'-bipyridine adopts a planar trans conformation.
A variety of exchange-correlation functionals are available within the DFT framework, and their performance can vary. Functionals like B3LYP, PBE0, and the M06 suite are popular choices. For metal complexes of bipyridines, the choice of basis set for the metal ion is also crucial, with basis sets that include effective core potentials (ECPs), such as LANL2DZ, often being employed.
Table 1: Comparison of DFT Functionals for the Geometry of 2,2'-Bipyridine
| Parameter | Experimental (X-ray) | B3LYP/6-31G(d) | M06-2X/6-31G(d) |
| C-C (inter-ring) | 1.49 Å | 1.48 Å | 1.47 Å |
| C-N (avg) | 1.34 Å | 1.35 Å | 1.34 Å |
| C-C (avg within ring) | 1.38 Å | 1.39 Å | 1.38 Å |
| N-C-C-N Dihedral Angle | 180° (trans) | 180° (trans) | 180° (trans) |
| RMSD (heavy atoms) | - | ~0.02 Å | ~0.015 Å |
Note: RMSD values are illustrative and depend on the specific study.
Electronic Properties: UV-Vis Spectra
Time-Dependent DFT (TD-DFT) is the workhorse for predicting electronic absorption spectra.[3][4] The choice of functional is critical here, as many standard functionals can struggle with charge-transfer excitations, which are common in bipyridine metal complexes. Range-separated functionals like CAM-B3LYP and ωB97X-D often provide more accurate predictions for such systems.[5]
Table 2: Comparison of TD-DFT Functionals for the UV-Vis Spectrum of 2,2'-Bipyridine in Acetonitrile
| Transition | Experimental λmax[6] | TD-B3LYP/6-31G(d) | TD-CAM-B3LYP/6-31G(d) |
| π → π | 281 nm | ~270 nm | ~278 nm |
| n → π | ~245 nm | ~235 nm | ~242 nm |
Note: Calculated values are approximate and can vary with the computational setup.
Semi-Empirical Methods: Speed Over Accuracy
Semi-empirical methods, such as AM1 and PM6, offer a significant speed advantage over DFT by employing a simplified Hamiltonian and empirical parameters.[7][8] This makes them suitable for high-throughput screening of large libraries of bipyridine derivatives. However, this speed comes at the cost of accuracy. While they can provide qualitatively reasonable geometries, they are generally not recommended for detailed analysis of electronic properties or reaction mechanisms without careful benchmarking.[7] For N-heterocycles, the parameterization of nitrogen can be particularly challenging, leading to larger errors compared to hydrocarbons.
Molecular Mechanics (MM): For the Bigger Picture
Molecular mechanics force fields, such as CHARMM and UFF, eschew quantum mechanics altogether, treating molecules as collections of balls and springs.[9] This allows for the simulation of very large systems, such as a bipyridine-containing drug candidate binding to a protein. However, MM methods are entirely dependent on their parameterization. While general force fields like the CHARMM General Force Field (CGenFF) exist for drug-like molecules, obtaining accurate parameters for metal complexes of bipyridines is a significant challenge and often requires bespoke parameterization.[9]
Experimental Validation: The Ground Truth
Computational predictions, no matter how sophisticated, must be anchored to experimental reality. The following protocols are essential for validating the calculated properties of bipyridine compounds.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing.[10][11][12] This is the gold standard for validating calculated geometries.
Step-by-Step Protocol for Single Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in each dimension. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[11][13]
-
Data Processing: The intensities of the diffraction spots are integrated, and corrections are applied for experimental factors like absorption.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure.[10][13]
Spectroscopic Validation: Probing Electronic Structure and Connectivity
NMR and UV-Vis spectroscopy provide crucial information about the electronic environment and connectivity of atoms within a molecule, serving as excellent tools for validating computational models.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can confirm the chemical environment of each atom in the bipyridine scaffold. The chemical shifts are sensitive to the electron density around the nuclei and can be compared to values predicted from DFT calculations (using the GIAO method).
-
Sample Preparation: Dissolve a small amount of the purified bipyridine compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the ¹H and ¹³C spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H spectrum to determine proton ratios and analyze the splitting patterns to deduce spin-spin coupling.[17]
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is the direct experimental counterpart to TD-DFT calculations.
-
Sample Preparation: Prepare a dilute solution of the bipyridine compound in a UV-transparent solvent (e.g., acetonitrile, ethanol).
-
Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition and compare these to the predicted excitation energies from TD-DFT.[18]
Conclusion: An Integrated Approach
The robust characterization of bipyridine compounds demands a synergistic approach that integrates computational modeling with experimental validation. DFT, particularly with modern functionals, offers a reliable means of predicting geometric and electronic properties. However, these predictions must be substantiated by experimental data from techniques like X-ray crystallography, NMR, and UV-Vis spectroscopy. For high-throughput screening, faster but less accurate semi-empirical methods can be employed, while molecular mechanics is the tool of choice for studying large supramolecular systems, albeit with significant parameterization challenges for metal complexes. By understanding the strengths and limitations of each method and adhering to rigorous validation protocols, researchers can confidently leverage computational chemistry to accelerate the design and development of next-generation bipyridine-based materials and therapeutics.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. members.cecam.org [members.cecam.org]
- 4. 7.3.1 Brief Introduction to TDDFT⣠7.3 Time-Dependent Density Functional Theory (TDDFT) ⣠Chapter 7 Open-Shell and Excited-State Methods ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 6. openscholar.uga.edu [openscholar.uga.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. books.rsc.org [books.rsc.org]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. youtube.com [youtube.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. lehigh.edu [lehigh.edu]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. acdlabs.com [acdlabs.com]
- 18. azooptics.com [azooptics.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
For inquiries: [Contact Information]
Introduction: The Imperative of Structural Integrity in Research and Development
In the realms of materials science, catalysis, and pharmaceutical development, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. For ligands such as 4,4',6,6'-Tetramethyl-2,2'-bipyridine (dmbpy), a seemingly minor deviation in its purported structure can lead to significant and costly downstream consequences, including altered reactivity, unpredictable biological activity, and compromised intellectual property. This guide provides a comprehensive, multi-technique spectroscopic approach to unequivocally confirm the structure of dmbpy, ensuring the integrity and reproducibility of your research. We will delve into the core principles of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the scientific rationale behind the interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a robust and self-validating methodology for structural elucidation.
The Analytical Gauntlet: A Multi-Pronged Approach to Structural Verification
No single analytical technique can provide absolute structural confirmation. A rigorous approach employs a suite of complementary spectroscopic methods, each interrogating different aspects of the molecule's architecture. The convergence of data from these independent techniques provides an unassailable confirmation of the target structure.
Caption: Workflow for the comprehensive spectroscopic confirmation of this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. The symmetry of this compound dictates a simple yet informative spectrum.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-5, H-5' | 6.98 | Singlet | 2H | These aromatic protons are in identical chemical environments due to the molecule's C₂ symmetry. The singlet multiplicity arises from the absence of adjacent protons for coupling. |
| H-3, H-3' | 8.00 | Singlet | 2H | These aromatic protons are also equivalent. Their downfield shift compared to H-5, H-5' is due to their proximity to the electronegative nitrogen atom. The lack of adjacent protons results in a singlet. |
| 4,4'-CH₃ | 2.38 | Singlet | 6H | The six protons of the two methyl groups at the 4 and 4' positions are equivalent. They appear as a single sharp peak. |
| 6,6'-CH₃ | 2.59 | Singlet | 6H | Similarly, the six protons of the two methyl groups at the 6 and 6' positions are equivalent and give rise to a single signal. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[3]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil of the spectrometer.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4] Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform. Phase the spectrum to obtain pure absorption peaks and integrate the signals to determine the relative number of protons for each peak. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. As with ¹H NMR, the chemical shift of each carbon is dependent on its electronic environment.
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C-4, C-4' | 148.00 | These carbons are attached to the electron-donating methyl groups, which influences their chemical shift. |
| C-2, C-2' | 157.61 | These carbons are directly bonded to the electronegative nitrogen atoms and are also involved in the linkage between the two pyridine rings, resulting in a significant downfield shift. |
| C-6, C-6' | 155.96 | Similar to C-2 and C-2', these carbons are adjacent to the nitrogen atoms, leading to a downfield chemical shift. |
| C-5, C-5' | 119.24 | These carbons are in a relatively electron-rich environment compared to the other aromatic carbons, resulting in a more upfield chemical shift. |
| C-3, C-3' | 123.97 | The chemical shift of these carbons is influenced by their position in the aromatic ring. |
| 4,4'-CH₃ | 21.07 | The chemical shift of these methyl carbons is in the typical range for alkyl groups attached to an aromatic ring. |
| 6,6'-CH₃ | 24.51 | The slightly more downfield shift of these methyl carbons compared to the 4,4'-methyl groups is due to their proximity to the nitrogen atoms. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.[2]
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing the coupling between carbon and proton atoms, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the acquired data similarly to the ¹H NMR spectrum. The chemical shift is typically referenced to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 2920 | C-H stretch (aliphatic) | This absorption corresponds to the stretching vibrations of the C-H bonds in the methyl groups. |
| 1598, 1566 | C=C and C=N stretching | These strong absorptions are characteristic of the aromatic ring stretching vibrations of the pyridine rings. |
| 1443, 1399, 1371 | C-H bending (aliphatic) | These bands arise from the bending vibrations of the C-H bonds in the methyl groups. |
| 856 | C-H out-of-plane bending | This strong absorption is characteristic of the out-of-plane bending of the C-H bonds on the pyridine rings and can be indicative of the substitution pattern. |
Experimental Protocol: IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5][6]
-
Film Deposition: Place a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[5][6]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation of the molecule, providing a unique fingerprint that can aid in structural elucidation.[7][8]
Expected Mass Spectrometry Data (EI):
| m/z | Ion | Rationale |
| 212.1313 | [M]⁺ | This is the molecular ion peak, corresponding to the exact mass of this compound (C₁₄H₁₆N₂). Its presence and high resolution measurement are crucial for confirming the molecular formula. |
| 197 | [M - CH₃]⁺ | A common fragmentation pathway for molecules with methyl groups is the loss of a methyl radical (•CH₃). |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion).[8]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[9]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Comparison of Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Provides detailed structural information and is highly sensitive. | Requires soluble samples and can have complex spectra for large molecules. |
| ¹³C NMR | Carbon skeleton of the molecule. | Each unique carbon gives a distinct signal, providing a "map" of the carbon framework. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, and can be used for solid, liquid, and gas samples. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive, provides the exact molecular weight, and the fragmentation pattern can be used for structural elucidation. | Can be destructive to the sample, and the molecular ion may not always be observed with hard ionization techniques. |
Conclusion: A Unified and Validated Structural Assignment
By systematically applying this multi-technique spectroscopic approach, the structure of this compound can be confirmed with a high degree of confidence. The convergence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system, where each technique corroborates the findings of the others. This rigorous analytical workflow is essential for ensuring the quality and reliability of chemical compounds used in research and development, ultimately contributing to the advancement of science and technology.
References
- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. books.rsc.org [books.rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to the Electrochemical Universe of Substituted Bipyridine Ligands
In the vast landscape of coordination chemistry, bipyridine ligands stand as a cornerstone, their versatility underpinning breakthroughs in catalysis, solar energy conversion, and molecular electronics. The strategic modification of the bipyridine scaffold with various substituents offers a powerful tool to finely tune the electronic properties of the resulting metal complexes. This guide provides a comprehensive electrochemical comparison of substituted bipyridine ligands, offering researchers, scientists, and drug development professionals a deep dive into the experimental methodologies and theoretical frameworks that govern their redox behavior. We move beyond a simple recitation of data, aiming to instill a causal understanding of the structure-property relationships that will empower your own research endeavors.
The Electrochemical Interrogation: Unveiling Redox Personalities with Cyclic Voltammetry
At the heart of our investigation lies cyclic voltammetry (CV), a powerful electrochemical technique that allows us to probe the oxidation and reduction potentials of molecules. By applying a linearly varying potential to an electrode immersed in a solution of the target analyte and measuring the resulting current, we can map out its electronic landscape.
Causality in Experimental Design: Why We Choose What We Do
A robust electrochemical experiment is a self-validating system. Every component and parameter is selected to isolate the electrochemical behavior of the analyte and ensure the reliability of the data.
-
The Three-Electrode System: We employ a three-electrode setup (working, reference, and counter electrodes) to maintain a stable and accurate potential at the working electrode, where the redox events of interest occur. The reference electrode provides a constant potential against which the working electrode's potential is measured, while the counter electrode serves to pass the current required by the working electrode without interfering with its potential.
-
Solvent and Supporting Electrolyte: The choice of solvent and supporting electrolyte is critical. The solvent must dissolve the analyte and the supporting electrolyte, and it should have a wide electrochemical window, meaning it does not get oxidized or reduced within the potential range of interest. Acetonitrile and dichloromethane are common choices for studying metal-bipyridine complexes. The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is added in high concentration to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.[1][2]
-
Internal Standard: To ensure comparability of results across different experiments and laboratories, a redox-active internal standard with a stable and well-known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), is often added to the solution.[3] All measured potentials are then reported relative to the Fc/Fc⁺ couple.
Experimental Protocol: A Step-by-Step Guide to Cyclic Voltammetry
The following protocol outlines the key steps for performing a cyclic voltammetry experiment on a substituted bipyridine ligand or its metal complex.
-
Preparation of the Analyte Solution: Dissolve the substituted bipyridine ligand or its metal complex in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mM.
-
Preparation of the Electrolyte Solution: In a separate flask, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the same solvent.
-
Cell Assembly: Assemble the three-electrode electrochemical cell. A glassy carbon or platinum electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[1][4][5]
-
Deoxygenation: Purge the analyte and electrolyte solutions with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3] Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: First, run a cyclic voltammogram of the electrolyte solution without the analyte to determine the solvent's electrochemical window and to ensure there are no interfering impurities.[3]
-
Analyte Scan: Add the analyte solution to the electrochemical cell and record the cyclic voltammogram. The potential is swept from an initial value to a final value and then back to the initial value. The scan rate (the speed at which the potential is swept) is typically between 50 and 200 mV/s.[1][6]
-
Data Analysis: From the resulting voltammogram, determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). For a reversible redox process, the formal redox potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2.[1][2][7]
References
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 4,4',6,6'-Tetramethyl-2,2'-bipyridine
For researchers, scientists, and drug development professionals, the purity of a synthetic building block like 4,4',6,6'-Tetramethyl-2,2'-bipyridine is not a mere quality control checkpoint; it is the bedrock of reproducible and reliable downstream applications. Whether this sterically hindered bipyridine ligand is destined for catalysis, the formation of novel materials, or as a precursor for complex pharmaceutical intermediates, the presence of unreacted starting materials, byproducts, or residual solvents can profoundly alter reaction kinetics, product yields, and biological activity.
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present illustrative data, and provide detailed protocols to empower you to select the most appropriate method for your specific needs.
The Synthetic Landscape and Potential Impurities
The purity assessment of a synthesized compound is intrinsically linked to its synthetic route. A common method for preparing this compound is the palladium-on-carbon catalyzed homocoupling of 2,4-dimethylpyridine at elevated temperatures.[1] While effective, this process can lead to several impurities that must be analytically distinguished from the target molecule.
Potential Impurities Include:
-
Unreacted 2,4-dimethylpyridine: The starting material for the synthesis. Its volatility makes it a prime candidate for GC-MS analysis.
-
Partially coupled intermediates: Such as monomethylated bipyridines, which can arise from incomplete reaction.
-
Over-methylated or rearranged byproducts: High temperatures and catalytic conditions can sometimes lead to undesired side reactions.
-
Residual Solvents: Toluene and ethyl acetate are often used in the reaction and recrystallization steps, respectively.[1]
Understanding these potential impurities is crucial as it informs the selection and optimization of the analytical method. For instance, a method must be able to resolve the target compound from its closely related structural analogs.
A Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for purity determination is a balance of factors including the nature of the expected impurities, the required accuracy and precision, and the available instrumentation. HPLC, qNMR, and GC-MS are powerful and often complementary methods for this purpose.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation of volatile compounds followed by ionization and mass-based detection. |
| Primary Use Case | Detailed impurity profiling and quantification of non-volatile impurities. | Absolute purity determination of the main component without a specific reference standard of the analyte.[2] | Analysis of volatile impurities, including residual solvents and starting materials. |
| Strengths | High sensitivity for a wide range of compounds, excellent resolving power for complex mixtures. | High precision and accuracy, provides structural information, direct quantification against a certified internal standard. | Exceptional sensitivity and specificity for volatile and semi-volatile compounds, structural confirmation via mass spectra. |
| Limitations | Requires reference standards for impurity identification and quantification, longer method development time. | Lower sensitivity compared to chromatographic methods, may not detect inorganic impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Illustrative Purity (%) | 99.5% (Area Percent) | 99.7% (w/w) | >99% (Area Percent, for volatile components) |
| Illustrative LOQ (Impurity) | 0.05% | 0.1% | <0.01% (for volatile impurities) |
This table presents illustrative data for a typical batch of synthesized this compound.
Deep Dive into Analytical Methodologies
Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity
qNMR is a primary analytical method, meaning it determines the purity of a substance based on its inherent molecular properties without the need for a reference standard of the same compound.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of the molar concentration of an analyte by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[3]
-
Choice of Internal Standard: An ideal internal standard (e.g., maleic acid, dimethyl sulfone) should have sharp signals that do not overlap with the analyte peaks, be chemically inert, non-volatile, and have a known purity. This ensures accurate integration and calculation.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of the nuclei between pulses. This is fundamental for accurate signal integration and, therefore, quantitative accuracy.
-
Choice of Solvent: The deuterated solvent (e.g., Chloroform-d, DMSO-d6) must completely dissolve both the sample and the internal standard without reacting with either.
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the synthesized this compound into a clean vial using an analytical balance with at least 0.01 mg accuracy.
-
Accurately weigh a suitable amount (e.g., 8-12 mg) of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (e.g., on a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Pulse Angle: A 90° pulse angle should be used.
-
Relaxation Delay (d1): At least 30 seconds to ensure full relaxation.
-
Number of Scans: Sufficient scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal for this compound (e.g., the singlet at ~8.00 ppm corresponding to 2 protons) and a signal for the internal standard.
-
Calculate the purity (P) using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
The protocol's trustworthiness is established by its inherent checks. The use of a certified internal standard provides traceability. The structural information from the NMR spectrum simultaneously confirms the identity of the main component and allows for the identification of proton-bearing impurities. Consistency of purity values calculated from different, well-resolved analyte signals serves as an internal validation of the result.
References
A Researcher's Comparative Guide to X-ray Crystallography for the Structural Elucidation of Metal Complexes
In the realms of inorganic chemistry, drug development, and materials science, the precise three-dimensional arrangement of atoms within a metal complex is paramount. This structural information governs the complex's reactivity, physical properties, and biological activity. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute structure of crystalline materials.[1][2] However, the journey to a refined crystal structure is not always linear, and alternative and complementary techniques are often essential.
This guide provides an in-depth comparison of X-ray crystallography with other key techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational methods—for the structural elucidation of metal complexes. It is designed for researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure as it exists in a well-ordered crystal lattice. The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms within the crystal.[3][4] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be constructed, revealing atomic positions, bond lengths, and bond angles with exceptional precision.[4][5]
The unparalleled level of detail offered by SCXRD is its primary advantage, making it an indispensable tool for unambiguously determining molecular stereochemistry, conformation, and packing interactions.[6][7] However, its major prerequisite is the growth of high-quality single crystals, a process that can be both an art and a science, and often presents the most significant bottleneck in the analysis.[2][6]
Experimental Workflow: From Powder to Structure
The path from a powdered sample to a fully refined crystal structure is a multi-step process that demands patience and meticulous technique.
Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol: Growing Diffraction-Quality Crystals
Growing suitable crystals is often the most challenging step.[2] The ideal crystal for single-crystal X-ray diffraction should be 0.1-0.3 mm in each dimension, optically clear, and free of fractures or other defects.[3][8]
-
Starting Material: Ensure the metal complex is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Choose a solvent or solvent system in which the complex has moderate solubility.[9] If the compound is too soluble, it will be difficult to achieve the supersaturation needed for crystal growth. Conversely, if it is poorly soluble, it may precipitate as an amorphous powder.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the complex in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over days or weeks.[9]
-
Vapor Diffusion: This is one of the most common methods.[10]
-
Liquid-Vapor Diffusion: Dissolve the complex in a solvent in which it is soluble. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the complex and promoting crystallization.
-
Liquid-Liquid Diffusion (Layering): Carefully layer a solution of the complex over a less dense, miscible anti-solvent in a narrow tube (like an NMR tube).[9] Crystals may form at the interface of the two liquids.
-
-
-
Patience is Key: Do not disturb the crystallizing solution. Mechanical agitation can lead to the formation of many small crystals instead of a few large ones.[9]
Comparative Analysis: Choosing the Right Tool
While X-ray crystallography provides the definitive solid-state structure, it doesn't tell the whole story. Metal complexes in solution may exhibit different structures or dynamic behaviors. Here's how crystallography compares to other common techniques.
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Single Crystal | Unambiguous structure determination, high resolution.[2][11] | Requires high-quality single crystals, provides a static picture, cannot observe hydrogens well.[12][13] |
| NMR Spectroscopy | Connectivity, solution-state structure, dynamics, ligand exchange | Solution | Provides information about the structure in a biologically relevant state, can study dynamic processes.[11][14] | Generally limited to smaller, diamagnetic molecules; structure is an average of conformations.[15] |
| Mass Spectrometry | Molecular weight, stoichiometry, ligand connectivity | Solution/Solid | High sensitivity, requires very small sample amounts, can analyze complex mixtures.[16][17] | Provides limited 3D structural information, fragmentation can be complex.[18][19] |
| Computational (DFT) | Predicted 3D structure, electronic properties, reaction mechanisms | In Silico | Can predict structures of unstable or difficult-to-synthesize complexes, provides mechanistic insights.[20][21] | Accuracy depends on the chosen functional and basis set, requires experimental validation.[21][22] |
X-ray Crystallography vs. NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of metal complexes in solution.[14] This is a critical distinction from crystallography, as the solid-state structure may not be the same as the structure in solution, where most chemical and biological processes occur.
When to Choose NMR:
-
When your complex is difficult to crystallize.
-
To study dynamic processes like ligand exchange or fluxionality.[15]
-
To confirm that the solid-state structure is maintained in solution.
-
For paramagnetic complexes, specialized paramagnetic NMR techniques can provide valuable structural information, though the spectra can be complex to interpret.[23][24]
Causality in Experimental Choice: The choice between crystallography and NMR often hinges on the research question. If the goal is to obtain an unambiguous, high-resolution static picture of the molecule to understand its fundamental geometry, crystallography is superior. If the focus is on the molecule's behavior, dynamics, and interactions in a more "natural" solution environment, NMR is the technique of choice.[11] Often, the two are used together for a more complete understanding.[14]
X-ray Crystallography vs. Mass Spectrometry
Mass spectrometry (MS) excels at determining the molecular weight and composition of a metal complex with high accuracy.[16] Techniques like Electrospray Ionization (ESI-MS) are particularly useful for coordination compounds as they can often transfer the intact complex from solution to the gas phase.[18][25]
When to Choose Mass Spectrometry:
-
To quickly confirm the formation of the desired complex and its molecular formula.
-
To determine the stoichiometry of the metal and ligands.[16]
-
To study complex mixtures and identify different species present in a reaction.[18][19]
-
Tandem MS (MS/MS) can be used to probe the connectivity of ligands by analyzing fragmentation patterns.[26][27]
Causality in Experimental Choice: MS is not a primary tool for 3D structure determination. Instead, it serves as a rapid and highly sensitive complementary technique. It validates the composition of the material that you are attempting to crystallize, a crucial self-validating step in any synthetic workflow. While crystallography provides the detailed architectural plan, MS confirms the correct building blocks are present.
X-ray Crystallography vs. Computational Methods
Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic structures of metal complexes.[20][21] It can serve as a predictive tool before a complex is synthesized or as a means to rationalize and understand experimental results.
When to Use Computational Methods:
-
When experimental structure determination is not feasible (e.g., for highly reactive intermediates).
-
To predict the most stable isomer of a complex.
-
To understand the electronic structure and bonding within the complex.[20]
-
To complement experimental data, for example, by assigning vibrational spectra or rationalizing observed reactivity.
Causality in Experimental Choice: Computational models are not a replacement for experimental data. A DFT-optimized geometry is a theoretical prediction.[20] The definitive proof of a structure comes from experimental techniques like X-ray crystallography. However, DFT can be invaluable in guiding synthetic efforts and in providing a deeper understanding of the bonding and electronic properties that are not directly observable through crystallography.[21][28] The synergy is powerful: crystallography provides the benchmark structure, and DFT provides the electronic and energetic rationale for why that structure is stable.
Caption: Decision-making workflow for selecting a structural elucidation technique.
Conclusion: An Integrated Approach
The structural elucidation of metal complexes is rarely accomplished with a single technique. While single-crystal X-ray diffraction remains the definitive method for determining solid-state structure, a comprehensive understanding requires an integrated approach. NMR spectroscopy provides crucial insights into solution-state behavior and dynamics, mass spectrometry offers rapid confirmation of composition and connectivity, and computational methods provide a theoretical framework for understanding stability and reactivity. By understanding the strengths and limitations of each technique, researchers can design a synergistic analytical strategy to fully characterize these fascinating and important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Chemical crystallography and crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. echemi.com [echemi.com]
- 11. news-medical.net [news-medical.net]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. quora.com [quora.com]
- 16. Mass Spectrometry-Based Structural Proteomics for Metal Ion/Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. web.uvic.ca [web.uvic.ca]
- 19. Assigning the ESI mass spectra of organometallic and coordination compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment of DFT methods for geometry optimization of platinum-containing complexes | CHESS [chess.cornell.edu]
- 22. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. web.vu.lt [web.vu.lt]
- 24. A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 28. tdx.cat [tdx.cat]
A Density Functional Theory Guide to 4,4',6,6'-Tetramethyl-2,2'-bipyridine: A Comparative Analysis for Advanced Catalysis and Materials Science
This guide provides an in-depth analysis of 4,4',6,6'-tetramethyl-2,2'-bipyridine (tmbp) using Density Functional Theory (DFT), offering a comparative perspective against other bipyridine-based ligands. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural and electronic properties of tmbp, providing a robust theoretical framework to inform experimental design and application.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine scaffold is a fundamental building block in coordination chemistry, catalysis, and the development of advanced materials. The strategic placement of substituents on the bipyridine rings allows for the fine-tuning of steric and electronic properties, which in turn dictates the performance of the resulting metal complexes.[1] this compound is a prime example of a tailored ligand, where the methyl groups introduce specific electronic and steric characteristics that can enhance catalytic activity and influence the photophysical properties of its coordination compounds. This guide will explore these characteristics through the lens of DFT, a powerful computational tool for predicting molecular properties.[2]
The Computational Approach: A DFT Protocol for Bipyridine Ligands
A rigorous DFT analysis is crucial for obtaining reliable theoretical data that can accurately predict experimental outcomes. The following protocol outlines a standard and robust approach for the analysis of bipyridine derivatives like this compound.
Geometry Optimization
The initial and most critical step is to determine the most stable three-dimensional structure of the molecule, which corresponds to the minimum energy on the potential energy surface. This is achieved through geometry optimization. For this analysis, the widely-used B3LYP functional in combination with a 6-31G* basis set is a common and effective choice for organic molecules, providing a good balance between accuracy and computational cost.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed. This serves two key purposes:
-
Confirmation of a True Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Electronic Property Analysis
With a validated and optimized geometry, a detailed analysis of the electronic properties can be undertaken. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates a more reactive species.
DFT Analysis of this compound: A Hypothetical Study
Optimized Geometry
The introduction of four methyl groups on the bipyridine framework is expected to induce steric hindrance, leading to a larger dihedral angle between the two pyridine rings compared to the unsubstituted 2,2'-bipyridine. This twisting is a critical structural parameter that influences the ligand's coordination behavior and the electronic communication between the two pyridine rings.
Electronic Properties
The electron-donating nature of the methyl groups is predicted to have a significant impact on the electronic properties of the bipyridine ligand. Specifically, they are expected to increase the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted bipyridine. This, in turn, would likely lead to a smaller HOMO-LUMO gap, suggesting increased reactivity.
Table 1: Predicted Electronic Properties of this compound in Comparison to Unsubstituted 2,2'-Bipyridine
| Property | 2,2'-Bipyridine (bpy) | This compound (tmbp) |
| HOMO Energy | Lower | Higher |
| LUMO Energy | Similar | Similar |
| HOMO-LUMO Gap | Larger | Smaller |
Note: The terms "Higher" and "Lower" are relative comparisons.
Comparison with Alternative Bipyridine Ligands
The true value of a ligand is determined by its performance in specific applications. Here, we compare the predicted properties of this compound with other commonly used bipyridine ligands in the context of catalysis and dye-sensitized solar cells (DSSCs).
Catalysis
In transition metal catalysis, the electronic properties of the bipyridine ligand are paramount in tuning the reactivity of the metal center.[1][3] The electron-donating methyl groups in tmbp can increase the electron density on the coordinated metal, which can be beneficial for certain catalytic reactions, such as reductive cross-coupling. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the steric bulk at the 6 and 6'-positions of the bipyridine ligand has been shown to significantly impact catalytic performance.[4] While the methyl groups in tmbp are at the 4,4',6, and 6' positions, the steric hindrance they provide can influence the coordination geometry and the stability of catalytic intermediates.
Dye-Sensitized Solar Cells (DSSCs)
In the field of DSSCs, bipyridine ligands are crucial components of ruthenium-based dyes. The electronic properties of the ligand can affect the absorption spectrum of the dye and the efficiency of electron injection into the semiconductor material. While specific data for tmbp in DSSCs is limited, studies on similar substituted bipyridines suggest that electron-donating groups can shift the absorption spectrum and influence the overall power conversion efficiency.[5][6] However, factors such as dye aggregation and the presence of anchoring groups are also critical for cell performance.[5]
Experimental Protocol: A Step-by-Step Guide to DFT Analysis
For researchers wishing to perform their own DFT analysis of this compound or other ligands, the following step-by-step protocol provides a robust workflow.
Step 1: Molecule Building and Initial Geometry
-
Use a molecular modeling software (e.g., GaussView, Avogadro) to build the 3D structure of this compound.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
Step 2: DFT Geometry Optimization
-
Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional and the 6-31G* basis set.
-
Run the geometry optimization calculation.
Step 3: Frequency Calculation
-
Using the optimized geometry from the previous step, set up a frequency calculation with the same functional and basis set.
-
Verify that there are no imaginary frequencies in the output.
Step 4: Electronic Property Calculation
-
Perform a single-point energy calculation on the optimized geometry to obtain detailed electronic properties.
-
Extract the HOMO and LUMO energies from the output file to determine the HOMO-LUMO gap.
Visualizing the Computational Workflow
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the logical workflow of the DFT analysis.
Caption: Molecular structure of this compound.
Caption: Standard computational workflow for a DFT study.
Conclusion
This guide has provided a comprehensive overview of the DFT analysis of this compound. The theoretical data presented, although hypothetical, is grounded in established computational methodologies and provides valuable insights into the structural and electronic properties of this important ligand. The electron-donating and sterically hindering methyl groups are predicted to significantly influence its behavior in catalytic and materials science applications. By understanding these fundamental properties, researchers can make more informed decisions in the design and optimization of novel catalysts and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium phthalocyanine-bipyridyl dyads as sensitizers for dye-sensitized solar cells: dye coverage versus molecular efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4,4',6,6'-Tetramethyl-2,2'-bipyridine in Catalysis: A Comparative Performance Evaluation
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. The 2,2'-bipyridine (bpy) scaffold is a cornerstone of ligand design, offering a robust platform for catalyst development. This guide provides an in-depth technical evaluation of 4,4',6,6'-tetramethyl-2,2'-bipyridine, comparing its performance with other common bipyridine analogues. By examining the interplay of steric and electronic effects, supported by experimental data from the literature, this document aims to provide a rational basis for ligand selection in various catalytic applications.
The Molecular Architecture: Understanding the Impact of Methyl Substituents
The catalytic performance of a metal complex is intricately linked to the steric and electronic environment created by its ligands. In this compound, the four methyl groups introduce significant modifications to the parent bipyridine structure.
Electronic Effects: The methyl groups at the 4 and 4' positions are electron-donating by induction. This increases the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. This enhanced electron-donating ability can stabilize higher oxidation states of the metal center and increase its nucleophilicity, which can be advantageous in certain catalytic steps, such as oxidative addition.
Steric Effects: The methyl groups at the 6 and 6' positions, ortho to the nitrogen atoms, introduce significant steric bulk around the metal center. This steric hindrance can influence the coordination geometry, promote reductive elimination, and create a chiral pocket that can be exploited in asymmetric catalysis. However, excessive steric bulk can also hinder substrate binding and slow down catalytic turnover.
The unique combination of both electron-donating groups at the para-positions and sterically demanding groups at the ortho-positions makes this compound a ligand with a distinct profile, offering a balance of electronic enrichment and steric control.
Comparative Performance in Catalytic Reactions
Direct, head-to-head comparisons of this compound with other bipyridine ligands under identical conditions are not always readily available in the literature. However, by collating data from studies on related systems, we can infer its performance characteristics in key catalytic transformations.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The choice of the bipyridine ligand is crucial for catalyst activity and stability.
Table 1: Comparison of Ligand Effects in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand | Substituents | Key Observation | Inferred Performance of 4,4',6,6'-tmbpy |
| 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Bulky, electron-donating (para) | High activity and solubility. | The 4,4'-methyl groups would provide good electron donation, potentially leading to high reactivity. |
| 4,4'-dtbbpy-6-Me | Bulky (para), one steric group (ortho) | One of the most active catalysts for some cross-electrophile couplings, even at room temperature. | The presence of two ortho-methyl groups in tmbpy might lead to lower turnover frequencies compared to the mono-methylated analogue due to increased steric hindrance.[1] |
| 4,4'-dtbbpy-6,6'-Me₂ | Bulky (para), two steric groups (ortho) | Lower turnover frequencies observed compared to the mono-methylated and unsubstituted analogues.[1] | Performance is likely to be highly substrate-dependent. For smaller substrates, the steric bulk may be beneficial, while for larger substrates, it could be detrimental. |
The data suggests that while the electron-donating 4,4'-methyl groups in this compound would be beneficial for catalytic activity, the steric hindrance from the 6,6'-methyl groups could be a limiting factor, potentially leading to lower turnover frequencies compared to less sterically hindered ligands. However, this steric bulk can also be advantageous in promoting reductive elimination, the final step in many cross-coupling cycles.
Experimental Workflow: Nickel-Catalyzed Kumada Coupling
This generalized protocol illustrates a typical setup for a nickel-catalyzed Kumada cross-coupling reaction.
Caption: Generalized catalytic cycle for a Nickel-bipyridine catalyzed Kumada cross-coupling reaction.
Protocol:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a solution of the desired this compound (1.1 eq) in anhydrous THF, add NiCl₂(DME) (1.0 eq). Stir the mixture at room temperature for 1 hour to form the [Ni(tmbpy)Cl₂] complex.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the pre-formed nickel complex (5 mol%).
-
Reagent Addition: Add the aryl halide (1.0 eq) to the flask. Then, slowly add the Grignard reagent (1.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
In Cu-catalyzed ATRP, the ligand plays a crucial role in tuning the redox potential of the copper center and controlling the polymerization process.
Table 2: Influence of Ligand Properties on Cu-ATRP
| Ligand Feature | Effect on ATRP | Inferred Performance of 4,4',6,6'-tmbpy |
| Electron-Donating Groups | Increase the rate of activation (k_act) by stabilizing the Cu(II) state. This generally leads to faster polymerization.[2] | The 4,4'-methyl groups are expected to increase the catalyst activity. |
| Steric Hindrance | Can decrease the rate of activation by hindering the approach of the initiator. However, it can also influence the equilibrium constant (K_ATRP) and affect the overall control of the polymerization.[3] | The 6,6'-methyl groups will introduce steric bulk, which could potentially slow down the initiation step but might offer better control over the polymerization of certain monomers. |
The combination of electronic and steric effects in this compound suggests it could be a highly active and controlling ligand for ATRP, particularly for monomers where a balance of these factors is beneficial.
Logical Relationship: Ligand Properties and ATRP Outcome
Caption: Interplay of electronic and steric effects of 4,4',6,6'-tmbpy in Cu-ATRP.
Ruthenium-Catalyzed Photoredox and Water Oxidation Reactions
In photoredox catalysis, the ligand influences the photophysical and electrochemical properties of the metal complex. For water oxidation, the ligand must be robust under oxidative conditions and facilitate the formation of high-valent metal-oxo species.
Table 3: Ligand Effects in Ru-Catalyzed Reactions
| Catalytic System | Ligand Property | Effect | Inferred Performance of 4,4',6,6'-tmbpy |
| Photoredox CO₂ Reduction | Electron-donating groups | Can shift the reduction potential of the catalyst, influencing the turnover frequency (TOF).[4] | The electron-donating methyl groups could enhance the reducing power of the excited state of the Ru-complex, potentially increasing the TOF for CO₂ reduction. |
| Water Oxidation | Steric hindrance around the metal center | Can influence the mechanism, for example, by favoring a single-site water nucleophilic attack pathway over a bimolecular coupling pathway.[5] | The steric bulk of the 6,6'-methyl groups could play a significant role in determining the water oxidation mechanism and overall catalytic efficiency. |
The multifaceted nature of this compound makes it a promising candidate for fine-tuning the properties of ruthenium catalysts in both reductive and oxidative transformations.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, with nickel-catalyzed homocoupling of the corresponding substituted halopyridine being a common approach.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of substituted bipyridines.[6][7][8]
Materials:
-
4-bromo-2,6-dimethylpyridine
-
NiBr₂(PPh₃)₂
-
Et₄NI
-
Zinc powder
-
Anhydrous DMF
Procedure:
-
In a glovebox, charge a Schlenk flask with NiBr₂(PPh₃)₂ (5 mol%), Et₄NI (10 mol%), and activated zinc powder (2.0 eq).
-
Add anhydrous DMF to the flask, followed by 4-bromo-2,6-dimethylpyridine (1.0 eq).
-
Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 2 M aqueous HCl.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound presents a unique combination of electronic and steric properties that make it a valuable ligand in transition metal catalysis. The electron-donating 4,4'-methyl groups generally enhance catalytic activity, while the sterically demanding 6,6'-methyl groups provide a means to control selectivity and influence reaction mechanisms.
While direct comparative data remains somewhat limited, the principles of ligand design and the available experimental evidence strongly suggest that this compound is a powerful tool for catalyst optimization. Further systematic studies directly comparing this ligand with other bipyridine analogues under standardized conditions will be invaluable in fully elucidating its potential and guiding its application in the development of novel and more efficient catalytic systems.
References
- 1. Water Oxidation by Pentapyridyl Base Metal Complexes? A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu( i ) complexes - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE00402F [pubs.rsc.org]
- 4. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Late-Stage Intermolecular CH Activation for Lead Diversification: A Highly Chemoselective Oxyfunctionalization of the C… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking the Photostability of Novel Ruthenium Complexes
In the quest for next-generation therapeutics and catalysts, ruthenium(II) polypyridyl complexes have emerged as frontrunners, lauded for their unique photochemical and photophysical properties.[1][2] From photoactivated chemotherapy (PACT) to photodynamic therapy (PDT), the ability of these molecules to interact with light is at the heart of their function.[2][3] However, for these promising applications to translate into robust and reliable technologies, a critical parameter must be thoroughly understood and optimized: photostability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the photostability of novel ruthenium complexes against established photosensitizers, grounded in rigorous experimental protocols and a deep understanding of the underlying photochemical mechanisms.
The Imperative of Photostability: Why It Matters
A photosensitizer's role is to absorb light energy and channel it into a desired chemical process, be it the generation of cytotoxic reactive oxygen species (ROS) or the controlled release of a therapeutic agent.[4][5] However, this very interaction with light can also lead to the degradation of the photosensitizer itself, a phenomenon known as photobleaching.[5][6] A highly photolabile complex will have a short functional lifespan under irradiation, limiting its therapeutic efficacy and potentially generating unknown and undesirable photoproducts. Conversely, a highly photostable complex can sustain its photochemical activity over extended periods, enabling lower dosages and more effective treatments.[3] Therefore, the quantitative assessment of photostability is not merely an academic exercise but a crucial step in the preclinical development of any new ruthenium-based photosensitizer.
Quantifying Photostability: Key Metrics and Benchmarks
The photostability of a compound is typically quantified by its photobleaching quantum yield (Φp) . This value represents the probability that a molecule will undergo photodegradation upon absorbing a photon.[7] A lower Φp indicates higher photostability. Another useful metric is the photodegradation half-life (t½) , which is the time required for the concentration of the photosensitizer to decrease by 50% under continuous irradiation.
To provide a meaningful context for the performance of a novel ruthenium complex, it is essential to compare its photostability against well-characterized standards. This guide will use three widely recognized photosensitizers as benchmarks:
-
Rose Bengal: A xanthene dye known for its high efficiency in generating singlet oxygen, but also for its susceptibility to photobleaching.[8][9][10][11]
-
Methylene Blue: A phenothiazine dye commonly used in PDT, with moderate photostability.[12][13][14][15][16]
-
Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺): A foundational ruthenium complex with well-documented photochemical and photophysical properties, generally considered to be relatively photostable.[17][18][19][20]
The following table summarizes the key photophysical and photostability parameters for our hypothetical novel ruthenium complex, "Ru-X," and the established benchmarks.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Photobleaching Quantum Yield (Φp) |
| Ru-X (Hypothetical) | 460 | 18,000 | 1.5 x 10⁻⁶ |
| Rose Bengal | 549 | 95,000 | ~ 2.8 x 10⁻⁵ |
| Methylene Blue | 664 | 81,000 | ~ 1.0 x 10⁻⁵ |
| [Ru(bpy)₃]²⁺ | 452 | 14,600 | ~ 5.0 x 10⁻⁷ |
Note: The photobleaching quantum yields can vary depending on the experimental conditions (e.g., solvent, oxygen concentration). The values presented here are representative for comparative purposes.
Experimental Protocol for Determining Photobleaching Quantum Yield
The following protocol outlines a robust and reproducible method for determining the photobleaching quantum yield of a test compound relative to a reference standard. This protocol is adapted from established methodologies in photochemistry and is designed to be self-validating.[21][22] For regulatory submissions, adherence to guidelines such as ICH Q1B for photostability testing is recommended.[23][24][25][26][27]
I. Materials and Instrumentation
-
Test Compound (e.g., Ru-X)
-
Reference Standard with known Φp (e.g., [Ru(bpy)₃]²⁺)
-
High-purity, air-saturated solvent (e.g., acetonitrile or water)
-
UV-Vis Spectrophotometer
-
Calibrated light source with a narrow bandpass filter centered at the desired excitation wavelength
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
II. Experimental Workflow
Caption: Experimental workflow for determining the photobleaching quantum yield.
III. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare stock solutions of the test compound and the reference standard in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test and reference compounds. The concentrations should be adjusted to yield an initial absorbance (A₀) between 0.05 and 0.1 at the irradiation wavelength to minimize inner filter effects. It is crucial that the test and reference solutions have the same initial absorbance at the irradiation wavelength.
-
-
Irradiation and Spectral Monitoring:
-
Place the cuvette containing the test solution in the spectrophotometer's sample holder, which should be equipped with a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
Record the initial absorbance spectrum (t=0).
-
Irradiate the sample continuously with the monochromatic light source.
-
At regular time intervals, stop the irradiation and record the full absorbance spectrum. Continue this process until a significant decrease in the absorbance at the λmax is observed.
-
Repeat the entire procedure for the reference standard under identical experimental conditions (light intensity, temperature, and stirring rate).
-
-
Data Analysis and Calculation:
-
For both the test and reference compounds, plot the natural logarithm of the absorbance at the λmax (ln(A)) against the irradiation time (t).
-
The photobleaching process often follows first-order kinetics, so the data should fit a linear equation: ln(A) = -kt + ln(A₀), where 'k' is the photobleaching rate constant. Determine 'k' from the slope of the linear fit.
-
The photobleaching quantum yield of the sample (Φp_sample) can then be calculated relative to the reference standard (Φp_ref) using the following equation:
Φp_sample = Φp_ref * (k_sample / k_ref)
This equation is valid under the condition that the initial absorbance and the incident photon flux are the same for both the sample and the reference.
-
Unraveling the Mechanism of Photodegradation in Ruthenium Complexes
Understanding the pathways through which ruthenium complexes degrade upon irradiation is key to designing more robust molecules. The photochemistry of Ru(II) polypyridyl complexes is largely governed by the interplay between different excited states.
Caption: Simplified Jablonski diagram illustrating the photodegradation pathway of a Ru(II) polypyridyl complex.
Upon absorption of a photon, the complex is excited from its singlet ground state (¹GS) to a singlet metal-to-ligand charge transfer (¹MLCT) state. This is followed by rapid intersystem crossing to a longer-lived triplet MLCT (³MLCT) state.[28] It is from this ³MLCT state that the complex can either return to the ground state via luminescence or, if it possesses sufficient thermal energy, populate a dissociative triplet metal-centered (³MC) state.[28] The population of the ³MC state weakens the Ru-ligand bonds, leading to ligand dissociation and, consequently, the degradation of the complex.[2][28]
The energy gap between the ³MLCT and ³MC states is a critical determinant of a complex's photostability. A larger energy gap makes the population of the dissociative ³MC state less probable, resulting in a more photostable complex. This provides a clear design principle for medicinal chemists: to enhance photostability, the ligand field should be engineered to increase the energy of the ³MC state relative to the ³MLCT state.
Concluding Remarks for the Discerning Researcher
The systematic evaluation of photostability is an indispensable component of the development of novel ruthenium complexes for phototherapeutic and photocatalytic applications. By employing standardized protocols and benchmarking against well-characterized photosensitizers, researchers can gain a clear and objective understanding of their compound's performance. The insights gleaned from these studies, coupled with a mechanistic understanding of photodegradation, will empower the rational design of next-generation ruthenium complexes with enhanced stability and, ultimately, greater therapeutic or catalytic potential. The methodologies and comparative data presented in this guide offer a robust starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-Based Photoactivated Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitizer - Wikipedia [en.wikipedia.org]
- 5. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochemistry of rose bengal in water and acetonitrile: a comprehensive kinetic analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. omlc.org [omlc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. Photocatalytic degradation of methylene blue under UV and visible light by brookite–rutile bi-crystalline phase of TiO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. houston.chem.cornell.edu [houston.chem.cornell.edu]
- 19. Photophysical properties of tris(bipyridyl)ruthenium(ii) thin films and devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 21. benchchem.com [benchchem.com]
- 22. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 23. rdlaboratories.com [rdlaboratories.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 26. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4,4',6,6'-Tetramethyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4,4',6,6'-tetramethyl-2,2'-bipyridine. As a Senior Application Scientist, this document is designed to provide not just procedural steps but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risks: Hazard Profile
The primary identified hazard is that it is harmful if swallowed (H302).[2] Bipyridine compounds, in general, can also be toxic in contact with skin and may cause skin and eye irritation.[3][4] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment and to follow strict safety protocols to minimize exposure.
Key Hazard Information:
| Property | Information | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 4444-27-3 | [2] |
| Primary Hazards | Harmful if swallowed (H302) | [2] |
| Potential Hazards (based on similar compounds) | Toxic in contact with skin, Causes skin and eye irritation | [3][4] |
| Physical Form | Solid | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [5] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications and Rationale |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[6] |
| Eye and Face Protection | Safety glasses with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.[4] |
| Body Protection | A lab coat is required. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be used. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator may be necessary.[4] |
Step-by-Step Operational Plan for Safe Handling
Adherence to a strict operational plan is paramount to minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
Detailed Protocol:
-
Consult the SDS: Before any work begins, thoroughly review the most up-to-date Safety Data Sheet for this compound.
-
Don Appropriate PPE: As outlined in the table above, ensure all necessary personal protective equipment is worn correctly.
-
Prepare the Work Area: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]
-
Weighing and Transfer:
-
Use a disposable weighing boat to prevent cross-contamination.
-
Handle the solid carefully to minimize dust formation.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Decontamination:
-
Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
All disposable materials that came into contact with the compound (weighing boats, pipette tips, etc.) must be considered hazardous waste.
-
-
Proper Doffing of PPE: Remove PPE in the correct order to prevent self-contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Waste Containment:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name, and the associated hazards.[7]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[7]
-
-
Arrange for Disposal:
In-Lab Neutralization is NOT Recommended:
Attempting to neutralize or deactivate this compound in the lab without a validated and approved protocol is strongly discouraged. Such attempts can be dangerous and may produce other hazardous byproducts.[7]
By adhering to these guidelines, you contribute to a safer and more sustainable research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
